Technical Whitepaper: Physicochemical Profiling and Trace Analysis of 1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4)
Executive Summary Nitrosamine Drug Substance-Related Impurities (NDSRIs) represent one of the most critical toxicological challenges in contemporary pharmaceutical development and pharmacovigilance. 1'-Nitroso-1,4'-bipip...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Nitrosamine Drug Substance-Related Impurities (NDSRIs) represent one of the most critical toxicological challenges in contemporary pharmaceutical development and pharmacovigilance. 1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4) is a highly specific NDSRI intrinsically associated with the chemotherapeutic agent Irinotecan[1]. Unlike simple, volatile nitrosamines (e.g., NDMA), NDSRIs share structural homology with the parent active pharmaceutical ingredient (API), complicating both their analytical resolution and toxicological assessment.
As a Senior Application Scientist, the goal of this guide is to provide a comprehensive framework detailing the physicochemical profiling, mechanistic formation, and trace-level quantification of 1'-Nitroso-1,4'-bipiperidine. This document is designed to equip analytical scientists and regulatory professionals with self-validating methodologies to ensure compliance with stringent global safety thresholds.
Chemical Identity & Physicochemical Properties
Understanding the physical properties of 1'-Nitroso-1,4'-bipiperidine is foundational for developing effective extraction and chromatographic methodologies. The introduction of the nitroso group (-N=O) significantly alters the polarity, basicity, and UV-absorptivity of the bipiperidine moiety compared to the free amine.
Nitrosamine Drug Substance-Related Impurity (NDSRI)[3]
Mechanistic Pathway of Formation
The formation of NDSRIs is rarely due to direct external contamination; rather, it is an intrinsic degradation pathway driven by the API's structural vulnerabilities[3]. The causality of 1'-Nitroso-1,4'-bipiperidine formation follows a distinct two-step mechanism:
Hydrolytic Cleavage: Irinotecan contains a [1,4'-bipiperidine]-1'-carboxylate moiety. Under specific stress conditions (e.g., hydrolytic stress during formulation, extreme pH, or API synthesis), the carbamate linkage undergoes cleavage. This liberates 1,4'-bipiperidine, a reactive secondary amine.
Electrophilic Nitrosation: Secondary amines are highly susceptible to nitrosation. When exposed to nitrosating agents (such as nitrosonium ions, NO⁺, or dinitrogen trioxide, N₂O₃)—which frequently originate from trace nitrite impurities in excipients (e.g., microcrystalline cellulose) or manufacturing water—the free secondary amine undergoes an electrophilic attack to form the stable N-nitroso derivative[3].
Fig 1: Mechanistic degradation and nitrosation pathway of Irinotecan to form the NDSRI.
Because 1'-Nitroso-1,4'-bipiperidine must be controlled at parts-per-billion (ppb) levels, standard HPLC-UV methods are insufficiently sensitive and lack the specificity to differentiate the NDSRI from the massive Irinotecan matrix. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory analytical standard.
Self-Validating System Design: To ensure absolute trustworthiness, this protocol incorporates Isotope Dilution Mass Spectrometry (IDMS). By spiking samples with a stable isotope-labeled internal standard (e.g., Irinotecan-D10[4] or a deuterated nitrosamine analog), the method self-corrects for matrix effects, ion suppression, and variable extraction recoveries.
Causality: Direct injection of the Irinotecan API into the LC-MS/MS leads to severe ion suppression and source contamination. SPE (using a mixed-mode cation exchange cartridge) is employed to trap the highly basic Irinotecan API, allowing the less polar, neutral-to-weakly-basic 1'-Nitroso-1,4'-bipiperidine to elute cleanly in the organic wash.
Chromatographic Separation (UHPLC):
Column: High-resolution C18 (e.g., 1.7 µm, 2.1 x 100 mm).
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: The acidic modifier ensures sharp peak shapes for the basic non-nitrosated piperidine ring, while the gradient effectively resolves the NDSRI from any co-eluting API degradation products.
Causality: While APCI is often used for simple volatile nitrosamines, the intact piperidine ring in this specific NDSRI readily accepts a proton, making ESI+ highly efficient and sensitive.
Transitions: Target the precursor ion
[M+H]+=198.3m/z
. Monitor primary product ions corresponding to the loss of the NO group (
Δ−30Da
) and subsequent ring fragmentation for definitive structural confirmation.
System Suitability Testing (SST):
Validation: Inject a known Limit of Quantitation (LOQ) reference standard[1] prior to the sample sequence. The signal-to-noise (S/N) ratio must strictly exceed 10:1, validating the system's sensitivity in real-time before any batch release data is generated.
Fig 2: Step-by-step LC-MS/MS analytical workflow for trace NDSRI quantification.
Regulatory Implications & Toxicity Grounding
Under the FDA's guidance, "Control of Nitrosamine Impurities in Human Drugs"[3], NDSRIs like 1'-Nitroso-1,4'-bipiperidine are classified within the "cohort of concern" due to their potent mutagenic and carcinogenic potential (ICH M7 guidelines).
Because empirical in vivo carcinogenicity data for this specific molecule is often unavailable, regulatory bodies utilize the Carcinogenic Potency Categorization Approach (CPCA) . The presence of the N-nitroso group adjacent to the piperidine ring system dictates its Acceptable Intake (AI) limit. Drug manufacturers are required to conduct rigorous risk assessments to evaluate the potential for 1'-Nitroso-1,4'-bipiperidine formation during the API lifecycle[5]. If the NDSRI is detected above the defined Limit of Quantitation (LOQ), applicants must submit an amendment with appropriate control strategies; failure to mitigate this impurity can result in immediate batch rejection or clinical holds[5].
References
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry." (Updated Sept 2024).[Link]
Veeprho Pharmaceuticals. "1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4 Reference Standard Data."[Link]
Pharmaffiliates. "1'-Nitroso-1,4'-bipiperidine Impurity Standard (PA 09 0151008)."[Link]
An In-depth Technical Guide to the Degradation Pathways and Stability of 1'-Nitroso-1,4'-bipiperidine
Abstract N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens. The potential for these impurities to form in drug product...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens. The potential for these impurities to form in drug products necessitates a thorough understanding of their chemical behavior. This guide provides a detailed examination of 1'-Nitroso-1,4'-bipiperidine, an N-nitroso compound associated with the active pharmaceutical ingredient (API) Irinotecan. We will explore the fundamental degradation pathways, factors influencing stability, and robust experimental protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals engaged in the identification, control, and risk mitigation of nitrosamine impurities.
Introduction to 1'-Nitroso-1,4'-bipiperidine
1'-Nitroso-1,4'-bipiperidine is the N-nitrosated derivative of 1,4'-bipiperidine, a potential impurity or degradant related to the manufacturing or storage of certain pharmaceutical products. Its significance lies in its classification as an N-nitrosamine, a "cohort of concern" known for mutagenic and carcinogenic properties. Regulatory agencies worldwide have established stringent limits for such impurities, making it imperative for manufacturers to understand their formation and degradation to ensure patient safety.
This guide serves as a technical resource, moving
Foundational
Toxicological Profile and Mutagenic Risk Assessment of Irinotecan Nitrosamine Impurities: A Comprehensive Technical Guide
Executive Summary The identification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally altered the landscape of pharmaceutical quality control and toxicology. Irinotecan, a potent topoisomerase...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The identification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally altered the landscape of pharmaceutical quality control and toxicology. Irinotecan, a potent topoisomerase I inhibitor utilized primarily in the treatment of metastatic colorectal cancer[1], possesses a structural vulnerability to nitrosation. The presence of a secondary amine within its 1,4'-bipiperidine moiety makes it susceptible to forming 1'-Nitroso-1,4'-bipiperidine (CAS: 2639422-25-4) under specific manufacturing or physiological conditions[2][3].
Because NDSRIs are classified as probable human carcinogens, global regulatory bodies, including the FDA and EMA, mandate rigorous toxicological profiling and stringent Acceptable Intake (AI) limits[4][5]. This whitepaper provides an in-depth analysis of the chemical etiology, toxicokinetics, and validated mutagenicity assessment protocols required to evaluate and mitigate Irinotecan nitrosamine impurities.
Chemical Etiology and Nitrosation Mechanism
Irinotecan is a prodrug that undergoes conversion to its active metabolite, SN-38, to exert its cytotoxic effects[1]. However, the parent compound's structure contains a terminal piperidine ring (part of the 1,4'-bipiperidine group) featuring a secondary amine.
The formation of 1'-Nitroso-1,4'-bipiperidine is driven by the electrophilic nitrosation of this secondary amine. The reaction typically occurs when Irinotecan API or formulated drug product is exposed to nitrosating agents (such as nitrous anhydride,
N2O3
, derived from residual nitrites in excipients or water) under acidic conditions[5].
Causality in Formulation: Excipients used in oral or intravenous solid/liquid formulations often contain trace levels of sodium nitrite. In the presence of acidic microenvironments (often required for Irinotecan solubility and stability), nitrites protonate to form nitrous acid (
HNO2
), which subsequently dehydrates to form the active nitrosating species, leading to the irreversible formation of the N-nitroso derivative[5][6].
Toxicokinetics and Mechanism of Mutagenicity
Nitrosamines are not direct-acting mutagens; they are pro-mutagens that require metabolic activation to exert their genotoxic effects. The toxicological threat of 1'-Nitroso-1,4'-bipiperidine stems from its biotransformation by hepatic Cytochrome P450 (CYP) enzymes.
Alpha-Hydroxylation: CYP enzymes (predominantly CYP2E1, CYP2A6, and CYP3A4) catalyze the oxidation of the carbon atom adjacent to the N-nitroso group (alpha-carbon), forming an unstable alpha-hydroxy nitrosamine.
Spontaneous Cleavage: This intermediate rapidly collapses, cleaving the carbon-nitrogen bond to release an aldehyde and an alkyl diazotate.
Diazonium Ion Formation: The alkyl diazotate is protonated in the physiological environment, yielding a highly reactive alkyl diazonium ion.
DNA Alkylation: The diazonium ion acts as a potent electrophile, attacking nucleophilic centers on DNA—most notably the
O6
and
N7
positions of guanine.
O6
-alkylguanine adducts are highly mutagenic, causing GC
→
AT transition mutations during DNA replication, ultimately initiating oncogenesis.
Metabolic activation pathway of 1'-Nitroso-1,4'-bipiperidine leading to DNA alkylation.
Mutagenicity Assessment: The Enhanced Ames Test
Historically, standard Bacterial Reverse Mutation Tests (Ames tests) yielded false-negative results for complex NDSRIs. This discordance occurred because the standard 10% rat liver S9 fraction lacks the specific CYP450 enzyme density required to metabolize bulky, complex nitrosamines like 1'-Nitroso-1,4'-bipiperidine[7][8].
To establish a self-validating toxicological profile, the FDA and EMA now require an OECD-aligned Enhanced Ames Test [8][9].
Mechanistic Adjustments for Assay Sensitivity
30% S9 Concentration: Increasing the post-mitochondrial fraction (S9) from 10% to 30% provides the necessary enzymatic stoichiometry to drive alpha-hydroxylation before the test article degrades or evaporates[9][10].
Hamster vs. Rat S9: Hamster liver S9, induced with phenobarbital and
β
-naphthoflavone, exhibits a higher baseline expression of CYP2A6 and CYP2E1 equivalents compared to rat S9, drastically improving the detection of NDSRI mutagenicity[7][10].
Pre-incubation Method: Plate incorporation methods fail because reactive diazonium ions are short-lived. A 30-minute liquid pre-incubation at 37°C ensures intimate contact between the bacteria, the metabolic enzymes, and the NDSRI before diffusion into the agar matrix[8][9].
Step-by-Step Enhanced Ames Test Protocol
Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA (pKM101) in nutrient broth to a concentration of
≈1−2×109
CFU/mL[9][10].
Metabolic Activation Mix (S9) Preparation: Prepare a 30% (v/v) S9 mix utilizing liver fractions from hamsters and rats previously induced with phenobarbital/
β
-naphthoflavone. Supplement with NADP+ and glucose-6-phosphate to sustain CYP activity[9].
Pre-Incubation Phase: In a sterile test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the 30% S9 mix, and 0.1 mL of the Irinotecan NDSRI test solution (dissolved in a compatible solvent like DMSO or methanol). Incubate the mixture at 37°C for exactly 30 minutes with gentle agitation[8][9].
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the pre-incubation tube. Vortex gently and pour immediately onto minimal glucose agar plates.
Incubation & Scoring: Incubate plates inverted at 37°C for 48 to 72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a reproducible, dose-dependent increase in revertant colonies (typically
≥
2-fold over vehicle control for TA100/TA98, and
≥
3-fold for TA1535)[8].
Step-by-step workflow for the OECD-aligned Enhanced Ames Test for NDSRIs.
Quantitative Data & Regulatory Thresholds
To properly contextualize the risk of 1'-Nitroso-1,4'-bipiperidine, it is critical to compare standard versus enhanced testing parameters, as well as the regulatory thresholds established by global health authorities.
Table 1: Comparative Mutagenicity Parameters (Standard vs. Enhanced Ames Test)
Parameter
Standard Ames Test (OECD 471)
Enhanced Ames Test (NDSRI Protocol)
Mechanistic Rationale
S9 Concentration
10% (v/v)
30% (v/v)
Higher CYP density required for bulky NDSRI metabolism.
S9 Species
Rat
Rat and Hamster
Hamster S9 possesses higher CYP2A6/2E1 activity for alpha-hydroxylation.
Exposure Method
Plate Incorporation
30-Minute Pre-incubation
Ensures maximum contact time between short-lived reactive intermediates and bacteria.
Key Sensitive Strains
TA98, TA100
TA1535, WP2 uvrA(pKM101)
Highly sensitive to base-pair substitutions caused by DNA alkylation.
Table 2: Regulatory Limits and CPCA Categorization
Under the Carcinogenic Potency Categorization Approach (CPCA) adopted by the EMA and FDA, nitrosamines lacking robust in vivo carcinogenicity data are assigned an Acceptable Intake (AI) based on structural features (alpha-hydrogen count, activating/deactivating groups)[6][11].
Note: If the Enhanced Ames test yields a definitively negative result, the impurity may be controlled as a standard non-mutagenic impurity (ICH Q3A/B) rather than under the cohort of concern limits[8][9].
Mitigation and Control Strategies
To ensure patient safety and regulatory compliance, drug development professionals must implement proactive mitigation strategies during Irinotecan manufacturing:
Nitrite Scavenging: The addition of antioxidants such as ascorbic acid or
α
-tocopherol to the formulation can competitively reduce nitrosating agents back to nitric oxide (NO), preventing the nitrosation of the 1,4'-bipiperidine moiety.
Excipient Screening: Rigorous vendor qualification to source excipients with ultra-low nitrite parts-per-billion (ppb) levels[5].
pH Optimization: Because the formation of nitrous anhydride is exponentially accelerated at pH levels below 4.5, buffering the formulation microenvironment to a higher pH (where compatible with Irinotecan stability) drastically reduces the reaction kinetics of nitrosamine formation.
References
Association between UGT1A1 variant alleles and irinotecan-induced severe neutropenia
Health Sciences Authority (HSA) Singapore
URL:[Link]
Control of Nitrosamine Impurities in Human Drugs
U.S. Food and Drug Administration (FDA)
URL:[Link]
Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products
Egyptian Drug Authority (Aligned with FDA/EMA)
URL:[Link]
Nitrosamine impurities | European Medicines Agency (EMA)
European Medicines Agency (EMA)
URL:[Link]
1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4
Veeprho Pharmaceuticals
URL:[Link]
Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design
National Institutes of Health (NIH) / PMC
URL:[Link]
Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products
European Medicines Agency (EMA)
URL:[Link]
An In-depth Technical Guide to the Identification of 1'-Nitroso-1,4'-bipiperidine in Pharmaceutical Formulations
Abstract The emergence of nitrosamine impurities in pharmaceutical products has become a critical concern for drug safety and regulatory compliance. These compounds, often classified as probable human carcinogens, can fo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The emergence of nitrosamine impurities in pharmaceutical products has become a critical concern for drug safety and regulatory compliance. These compounds, often classified as probable human carcinogens, can form at various stages of the manufacturing process and during the shelf-life of a drug product. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification of a specific nitrosamine drug substance-related impurity (NDSRI): 1'-Nitroso-1,4'-bipiperidine (NNBP). NNBP is a potential impurity associated with the chemotherapeutic agent Irinotecan. This document delves into the fundamental chemistry of NNBP formation, outlines robust analytical methodologies for its detection and quantification, and emphasizes the importance of a proactive, science-led approach to impurity control.
The Challenge of Nitrosamine Drug Substance-Related Impurities (NDSRIs)
The discovery of N-nitrosodimethylamine (NDMA) in certain sartans in 2018 triggered a global regulatory re-evaluation of nitrosamine impurities in pharmaceuticals.[1] Unlike simple nitrosamines that may arise from contaminated raw materials or solvents, NDSRIs are structurally related to the active pharmaceutical ingredient (API) itself. This structural similarity presents unique challenges in both their prediction and analytical detection. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines requiring manufacturers to perform comprehensive risk assessments for the potential presence of all nitrosamine impurities, including NDSRIs, and to establish appropriate control strategies.[2][3]
1'-Nitroso-1,4'-bipiperidine (NNBP) is the N-nitroso derivative of a secondary amine moiety present in the structure of Irinotecan, a topoisomerase I inhibitor used in cancer therapy.[4][5] As an NDSRI, the potential for its formation during the synthesis, formulation, or storage of Irinotecan-containing drug products necessitates a thorough understanding of its properties and the development of sensitive analytical methods for its detection.
Formation Pathways of 1'-Nitroso-1,4'-bipiperidine
The formation of nitrosamines requires the presence of a secondary or tertiary amine and a nitrosating agent under specific conditions, often acidic.[1][6][7] In the case of NNBP, the 1,4'-bipiperidine moiety of Irinotecan or a related precursor serves as the secondary amine.
Figure 1: General formation pathway of 1'-Nitroso-1,4'-bipiperidine.
Potential sources of nitrosating agents in pharmaceutical manufacturing are varied and can include:
Residual nitrites: Trace amounts of nitrites in raw materials, excipients, or water used in the manufacturing process.[1][8]
Degradation of nitro-containing compounds: Certain excipients or even the API itself under specific stress conditions could degrade to release nitrosating species.
Atmospheric sources: Nitrogen oxides (NOx) from the environment can also act as nitrosating agents.
Insights from Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation pathways and products that may not be observed under normal storage conditions.[9][10] Subjecting Irinotecan to stress conditions such as acid and base hydrolysis, oxidation, and thermal stress can provide valuable information on the likelihood of NNBP formation. A study on the degradation behavior of Irinotecan hydrochloride revealed significant degradation under oxidative and basic conditions.[10] While this study did not specifically report the formation of NNBP, the degradation of the parent molecule could potentially expose the 1,4'-bipiperidine moiety, making it susceptible to nitrosation if a nitrosating agent is present.
Analytical Methodologies for the Detection of NNBP
Due to the typically low levels at which nitrosamine impurities are present and their potential carcinogenicity, highly sensitive and selective analytical methods are required. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of nitrosamines in complex pharmaceutical matrices.
Reference Standard
The availability of a well-characterized reference standard for 1'-Nitroso-1,4'-bipiperidine is a prerequisite for accurate quantification.[4][5]
Compound
CAS Number
Molecular Formula
Molecular Weight
1'-Nitroso-1,4'-bipiperidine
2639422-25-4
C10H19N3O
197.28 g/mol
Table 1: Chemical identifiers for 1'-Nitroso-1,4'-bipiperidine.[4][11]
Sample Preparation: A Critical Step
The goal of sample preparation is to extract NNBP from the drug product matrix while minimizing interferences and preventing its artificial formation or degradation during the process.
Figure 2: A typical sample preparation workflow for NNBP analysis.
Step-by-Step Protocol:
Sample Weighing: Accurately weigh a representative amount of the Irinotecan drug substance or ground tablets.
Dissolution: Dissolve the sample in a suitable solvent. A mixture of methanol and water is often a good starting point for polar compounds like Irinotecan and its potential impurities.
Internal Standard Spiking: To ensure accurate quantification and account for any variability in sample preparation and instrument response, spike the sample with a known amount of a stable isotope-labeled internal standard (SIL-IS) of NNBP (e.g., NNBP-d4). If a SIL-IS is unavailable, a structurally similar nitrosamine can be used, but this requires careful validation.
Extraction: Facilitate the complete dissolution and extraction of the analyte from the matrix by sonication.
Clarification: Centrifuge the sample to pelletize insoluble excipients.
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulate matter before injection into the LC-MS/MS system.
LC-MS/MS Analysis: The Core of Detection
The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification of NNBP.
3.3.1. Chromatographic Separation
A reversed-phase chromatographic method is typically employed to separate NNBP from the API and other potential impurities.
Parameter
Recommendation
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides a source of protons for positive ionization and aids in chromatographic peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile/Methanol
Elutes the analytes from the column.
Flow Rate
0.3 - 0.5 mL/min
Typical for UHPLC applications, providing good efficiency and resolution.
Gradient
A suitable gradient from low to high organic phase
To ensure separation from Irinotecan and other components.
Column Temperature
30 - 40 °C
For reproducible retention times.
Injection Volume
1 - 10 µL
Dependent on the sensitivity of the instrument and the concentration of the sample.
Table 2: Recommended starting parameters for chromatographic separation of NNBP.
3.3.2. Mass Spectrometric Detection
The key to a sensitive and selective LC-MS/MS method is the optimization of the MRM transitions for NNBP.
Predicting MRM Transitions:
Based on the known fragmentation patterns of nitrosamines, we can predict the likely MRM transitions for NNBP.[12] The protonated molecule [M+H]+ for NNBP is m/z 198.3. Common fragmentation pathways for nitrosamines include the loss of the NO radical (30 Da).
Precursor Ion (Q1): 198.3 [M+H]+
Predicted Product Ions (Q3):
168.3: [M+H - NO]+
Other fragments resulting from the cleavage of the piperidine rings.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Cone Voltage (V)
1'-Nitroso-1,4'-bipiperidine
198.3
168.3 (Quantifier)
To be optimized
To be optimized
Other fragment (Qualifier)
To be optimized
To be optimized
Internal Standard (e.g., NNBP-d4)
202.3
172.3
To be optimized
To be optimized
Table 3: Predicted MRM transitions for NNBP. These values are predicted and require experimental optimization and validation.
Figure 3: Schematic of the LC-MS/MS detection process for NNBP.
Method Validation
Any analytical method used for the quantification of impurities must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
The identification and control of 1'-Nitroso-1,4'-bipiperidine in pharmaceutical formulations containing Irinotecan is a critical aspect of ensuring drug product safety. A proactive approach that combines a thorough understanding of the potential formation pathways with the development and validation of highly sensitive and specific analytical methodologies is essential. LC-MS/MS stands as the most suitable technique for this purpose, providing the necessary performance to meet stringent regulatory expectations. It is imperative for drug manufacturers to conduct comprehensive risk assessments, and where a risk is identified, to implement robust analytical testing and appropriate control strategies to mitigate the presence of NNBP and other nitrosamine impurities.
References
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). PubMed Central. Retrieved from [Link]
CDER Nitrosamine Impurity Acceptable Intake Limits. (2026, March 19). U.S. Food and Drug Administration. Retrieved from [Link]
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. (2023, August 4). U.S. Food and Drug Administration. Retrieved from [Link]
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. (2023, August 18). Cosmetic Ingredient Review. Retrieved from [Link]
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities; Guidance for Industry; Availability. (2023, August 7). Federal Register. Retrieved from [Link]
What are Nitrosamines in the Pharmaceutical Industry? (2024, June 17). Zamann Pharma Support GmbH. Retrieved from [Link]
Nitrosamine Impurity Regulatory Limits: A Complete Guide. (2026, February 21). ResolveMass. Retrieved from [Link]
Nitrosating Agent Mitigation Strategy. (2024, August 29). Contract Pharma. Retrieved from [Link]
Nitrosamines: assessing the risk to pharma products. (2025, September 3). Lonza. Retrieved from [Link]
Quantitation of Reactive Nitrosating Agents in Pharmaceutical Excipients for N-Nitrosamine Risk Assessments. (2023, August 30). ACS Publications. Retrieved from [Link]
1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4. (n.d.). Veeprho. Retrieved from [Link]
Forced degradation: predicting nitrosamine formation. (2023, June 25). Nitrosamines Exchange. Retrieved from [Link]
UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and. (n.d.). SciSpace. Retrieved from [Link]
A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. (2024, February 7). MDPI. Retrieved from [Link]
Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. (2022, February 13). Frontiers. Retrieved from [Link]
A validated RP-HPLC method for the determination of Irinotecan hydrochloride residues for cleaning validation in production area. (n.d.). ResearchGate. Retrieved from [Link]
Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. (2025, December 30). ResearchGate. Retrieved from [Link]
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020, June 27). Journal of Food and Drug Analysis. Retrieved from [Link]
Nitrosamine degradation pathways: In silico knowledge. (n.d.). FreeThink Technologies. Retrieved from [Link]
UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms. (2012, October 15). PubMed. Retrieved from [Link]
Selection of precursor ions (Q1) and product ions (Q3) for MRM... (n.d.). ResearchGate. Retrieved from [Link]
Forced degradation studies for Irinotecan HCl. (n.d.). ResearchGate. Retrieved from [Link]
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). PubMed Central. Retrieved from [Link]
An analytical method for irinotecan (CPT-11) and its metabolites using a high-performance liquid chromatography: parallel detection with fluorescence and mass spectrometry. (2002, May 15). PubMed. Retrieved from [Link]
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022, April 30). PubMed. Retrieved from [Link]
Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (2015, June 15). Longdom Publishing. Retrieved from [Link]
1-nitrosopiperidine. (2025, May 20). Mol-Instincts. Retrieved from [Link]
Chromatographic conditions. (2024, January 3). Research Journal of Pharmacy and Technology. Retrieved from [Link]
CAS No : 2639422-25-4 | Product Name : 1'-Nitroso-1,4'-bipiperidine. (n.d.). Pharmaffiliates. Retrieved from [Link]
UFMS Approach For Nitrosamine Analysis In Medicinal Drugs. (n.d.). Shimadzu. Retrieved from [Link]
SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONE. (n.d.). ResearchGate. Retrieved from [Link]
Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance. (n.d.). PubMed. Retrieved from [Link]
Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. (n.d.). PubMed Central. Retrieved from [Link]
Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021, October 13). YouTube. Retrieved from [Link]
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). MJCCE. Retrieved from [Link]
Preservation of the active lactone form of irinotecan using drug eluting beads for the treatment of colorectal cancer metastases. (2008, April 7). PubMed. Retrieved from [Link]
"PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES" by Yadwinder Singh Mann. (n.d.). Scholarly Commons - University of the Pacific. Retrieved from [Link]
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011, January 14). SlidePlayer. Retrieved from [Link]
Metabolism and mechanism of action of Irinotecan (CPT-11). The... (n.d.). ResearchGate. Retrieved from [Link]
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022, June 27). MDPI. Retrieved from [Link]
LC-MS/MS method development for 1'-Nitroso-1,4'-bipiperidine quantification
Application Note: Advanced LC-MS/MS Method Development for the Quantification of 1'-Nitroso-1,4'-bipiperidine in Irinotecan The Mechanistic Imperative: NDSRIs in Oncology Drugs The pharmaceutical industry is operating un...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced LC-MS/MS Method Development for the Quantification of 1'-Nitroso-1,4'-bipiperidine in Irinotecan
The Mechanistic Imperative: NDSRIs in Oncology Drugs
The pharmaceutical industry is operating under intense regulatory scrutiny to monitor, quantify, and mitigate nitrosamine impurities. While early regulatory focus centered on volatile, small-molecule nitrosamines (e.g., NDMA), the paradigm has shifted toward Nitrosamine Drug Substance-Related Impurities (NDSRIs)[1]. NDSRIs share structural homology with the active pharmaceutical ingredient (API) and are uniquely generated based on the drug's specific molecular architecture.
Irinotecan, a topoisomerase I inhibitor utilized primarily in metastatic colorectal cancer regimens, contains a secondary amine moiety (1,4'-bipiperidine) that is highly susceptible to nitrosation[2]. When exposed to nitrosating agents—such as trace nitrites in excipients, environmental NOₓ, or specific reagents used during synthesis—this secondary amine undergoes electrophilic substitution to form 1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4)[3]. The FDA’s updated guidance mandates rigorous risk assessments and highly sensitive confirmatory testing for such NDSRIs, utilizing the Carcinogenic Potency Categorization Approach (CPCA) to establish strict Acceptable Intake (AI) limits[4].
Mechanistic pathway of 1'-Nitroso-1,4'-bipiperidine formation from Irinotecan.
Analytical Architecture: Causality in Method Design
Developing an LC-MS/MS method for 1'-Nitroso-1,4'-bipiperidine requires overcoming two primary analytical hurdles: achieving sub-ppm sensitivity without matrix suppression, and preventing in-situ artifactual nitrosation during sample preparation.
Ionization Strategy: While Atmospheric Pressure Chemical Ionization (APCI) is traditionally favored for low-molecular-weight nitrosamines to minimize matrix suppression[5], the higher molecular weight (MW 197.28 g/mol ) and basic nature of the bipiperidine ring in 1'-Nitroso-1,4'-bipiperidine make Electrospray Ionization (ESI+) highly efficient. The proton affinity of the piperidine nitrogen ensures robust [M+H]⁺ formation.
Artifact Prevention (Self-Validating Design): A critical failure point in nitrosamine analysis is the generation of false positives. Acidic extraction conditions in the presence of trace nitrites can artificially generate nitrosamines directly in the autosampler vial. Therefore, this protocol employs a cold, neutral methanolic extraction. Furthermore, as noted in FDA protocols, commercially pre-made 0.1% formic acid can contain interfering contaminants; thus, mobile phases must be prepared fresh daily using high-purity LC-MS grade reagents[6].
Experimental Protocol: A Self-Validating Workflow
End-to-end LC-MS/MS analytical workflow for NDSRI quantification.
Reagent & Standard Preparation
Diluent: Methanol:Water (80:20, v/v). Crucial: Do not use acidified diluents to prevent in-situ nitrosation.
Reference Standard: 1'-Nitroso-1,4'-bipiperidine[2]. Prepare a primary stock at 1.0 mg/mL in 100% Methanol.
Internal Standard (IS): Irinotecan-D10 or a stable isotopically labeled nitrosamine (e.g., NDMA-d6) at 10 ng/mL to correct for ionization fluctuations and matrix effects.
Sample Extraction (Drug Product/API)
Weigh accurately 100 mg of Irinotecan API or crushed tablet equivalent into a 15 mL polypropylene centrifuge tube.
Add 5.0 mL of the chilled Diluent spiked with the IS.
Vortex aggressively for 5 minutes, followed by chilled sonication (4°C) for 10 minutes. This ensures complete dissolution of the trace impurity while keeping the API matrix kinetically stable against degradation.
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
Filter the supernatant through a 0.22 µm PVDF syringe filter. Self-Validation Step: Discard the first 1 mL of filtrate to account for potential filter-membrane binding[6]. Transfer the remainder to an amber LC-MS vial.
Chromatographic & Mass Spectrometry Conditions
A reversed-phase C18 column with a high carbon load is selected to retain the polar NDSRI sufficiently past the solvent front, separating it from the massive Irinotecan API peak which elutes later, thereby preventing severe ion suppression.
To ensure the method is a self-validating system, every sequence must begin with a System Suitability Test (SST) and a matrix blank. The matrix blank proves the absence of in-situ nitrosation (i.e., no peak at the NDSRI retention time).
Table 3: System Suitability & Validation Criteria
Parameter
Acceptance Criteria
Scientific Rationale
SST Peak Area RSD
≤ 5.0% (n=6)
Ensures electrospray stability and autosampler precision.
Matrix Blank
S/N < 3 at NDSRI RT
Validates that the extraction protocol does not induce artifactual nitrosation.
Linearity (R²)
≥ 0.995 (0.5 to 50 ng/mL)
Confirms proportional detector response across the regulatory AI limit range.
Recovery
80% - 120%
Proves extraction efficiency is not hindered by the Irinotecan API matrix.
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | Guarantees detection capabilities fall well below the FDA AI limit thresholds. |
Conclusion
The quantification of 1'-Nitroso-1,4'-bipiperidine requires a delicate balance between aggressive extraction for sensitivity and gentle handling to prevent artifact formation. By utilizing cold methanolic extraction, fresh LC-MS grade modifiers, and targeted ESI+ MRM transitions, this protocol provides a robust, self-validating framework that aligns with stringent FDA and EMA regulatory expectations for NDSRI control.
References
LC-MS/MS method for the quantification of 10 nitrosamine impurities in metformin
Source: LabRulez
URL:[Link]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Control of Nitrosamine Impurities in Human Drugs
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
FDA Roundup: August 4, 2023 (NDSRI Guidance)
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4
Source: Veeprho Pharmaceuticals
URL:[Link]
Application Note: Trace-Level Quantification of 1'-Nitroso-1,4'-bipiperidine in Irinotecan API via GC-MS/MS
Executive Summary & Regulatory Context The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Unlike simple volatile nitrosamine...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Regulatory Context
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. Unlike simple volatile nitrosamines (e.g., NDMA), NDSRIs are complex, structurally related to the Active Pharmaceutical Ingredient (API), and often lack established analytical standards[1].
1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4) is a critical NDSRI associated with Irinotecan , a topoisomerase I inhibitor widely used in colorectal cancer therapy[2]. The impurity forms via the N-nitrosation of the secondary amine within the 1,4'-bipiperidine moiety of the drug[3]. To comply with the FDA’s Carcinogenic Potency Categorization Approach (CPCA) and recommended Acceptable Intake (AI) limits[4][5], analytical methods must achieve part-per-billion (ppb) sensitivity.
This application note details a highly sensitive, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol utilizing Electron Ionization (EI) and Multiple Reaction Monitoring (MRM) for the trace detection of 1'-Nitroso-1,4'-bipiperidine.
Mechanistic Pathway & Analytical Strategy
Formation Mechanism
Irinotecan contains a bulky, complex structure with a terminal 1,4'-bipiperidine ring. During API synthesis, formulation, or long-term storage, residual nitrites or environmental nitrogen oxides (NOx) can act as nitrosating agents. Under acidic or thermal conditions, these agents react with the secondary amine of the bipiperidine group, yielding 1'-Nitroso-1,4'-bipiperidine[3].
Formation pathway of 1'-Nitroso-1,4'-bipiperidine from Irinotecan API via N-nitrosation.
Causality Behind Experimental Choices
Extraction Method (LLE vs. Direct Injection): Irinotecan hydrochloride is highly soluble in aqueous media and possesses a high molecular weight (623.14 g/mol ) that would rapidly degrade and foul a GC inlet. By utilizing a biphasic Liquid-Liquid Extraction (LLE) with dichloromethane (DCM), the bulky API remains in the aqueous phase, while the volatile, uncharged 1'-Nitroso-1,4'-bipiperidine selectively partitions into the organic phase.
Chromatographic Column (DB-1701): The mid-polarity cyanopropylphenyl phase provides optimal dipole-dipole interactions for the polar N-nitroso functional group, ensuring sharp peak shapes and preventing co-elution with non-polar hydrocarbon matrix interferences.
Ionization & Detection (EI-MRM): Electron Ionization at 70 eV provides robust fragmentation. The transition from the molecular ion
[M]∗+
at m/z 197 to m/z 167 (loss of NO, 30 Da) is highly specific to nitrosamines, effectively filtering out chemical noise and achieving the ultra-low Limits of Quantitation (LOQ) required by FDA mandates[4].
Experimental Protocol
Reagents and Materials
Analyte Standard: 1'-Nitroso-1,4'-bipiperidine reference standard (CAS 2639422-25-4)[3].
Internal Standard (IS): Irinotecan-D10[6] or a universally labeled nitrosamine surrogate (e.g., NDMA-d6) to correct for extraction recovery and matrix suppression.
Solvents: LC-MS grade Dichloromethane (DCM), Methanol, and Ultrapure Water (18.2 MΩ·cm).
Matrix: Irinotecan API (tested for absence of target NDSRI for calibration blank).
To ensure the protocol is a self-validating system, the Internal Standard is spiked prior to extraction. This guarantees that any loss during sample handling is mathematically corrected during data processing.
Sample Dissolution: Weigh accurately 100 mg of Irinotecan API into a 15 mL polypropylene centrifuge tube. Add 5.0 mL of ultrapure water. Vortex for 2 minutes until completely dissolved.
Internal Standard Spiking: Add 50 µL of the IS working solution (100 ng/mL) to the aqueous sample.
Liquid-Liquid Extraction (LLE): Add 2.0 mL of DCM to the tube. Cap tightly and shake vigorously for 5 minutes using a mechanical shaker to ensure maximum partitioning.
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C. The organic (bottom) layer contains the extracted NDSRI.
Concentration: Carefully transfer 1.5 mL of the lower DCM layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-high purity nitrogen at room temperature (Do not heat, as nitrosamines are thermally labile).
Reconstitution: Reconstitute the residue in 200 µL of DCM. Vortex for 30 seconds and transfer to a GC autosampler vial with a glass insert.
Step-by-step GC-MS/MS analytical workflow for trace NDSRI quantification.
Instrumental Parameters & Data Presentation
GC-MS/MS Operational Parameters
Table 1: Optimized GC-MS/MS Parameters for 1'-Nitroso-1,4'-bipiperidine
167.1 represents the specific loss of the NO group (30 Da). 84.1 represents piperidine ring cleavage.
Method Validation Metrics (ICH Q2(R2) Compliance)
A rigorous validation framework ensures the trustworthiness of the generated data. The system self-validates through continuous monitoring of the Internal Standard response area; a deviation of >20% in IS area triggers an automatic system suitability failure, preventing the reporting of false negatives.
Table 2: Representative Validation Metrics for NDSRI Detection
Validation Parameter
Acceptance Criteria
Typical Performance
System Suitability (SST)
%RSD of 6 replicate injections ≤ 5%
%RSD = 2.8%
Limit of Detection (LOD)
Signal-to-Noise (S/N) ≥ 3
0.5 ng/mL (ppb in solution)
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ≥ 10
1.5 ng/mL (ppb in solution)
Linearity Range
R² ≥ 0.995
1.5 ng/mL to 100 ng/mL (R² = 0.9992)
Accuracy (Recovery)
80% – 120% at LOQ level
94.5% ± 4.2%
Specificity
No interfering peaks at analyte RT
Compliant (Matrix blank S/N < 3)
Conclusion
The quantification of complex NDSRIs like 1'-Nitroso-1,4'-bipiperidine requires a delicate balance of aggressive matrix removal and highly sensitive instrumental detection. By coupling targeted Liquid-Liquid Extraction with the resolving power of a mid-polar GC column and the selectivity of EI-MRM mass spectrometry, this protocol provides a robust, self-validating framework. This methodology directly supports pharmaceutical manufacturers in meeting stringent FDA CPCA guidelines[5] and ensuring the safety profile of Irinotecan-based therapeutics.
References
Irinotecan Impurities and Related Compound - Veeprho
Veeprho Reference Standards.
URL:[Link][2]
Application Note: Trace-Level Quantification of 1'-Nitroso-1,4'-bipiperidine in Irinotecan API via LC-MS/MS
Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. This application note provides a comprehensive, self-va...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the landscape of pharmaceutical quality control. This application note provides a comprehensive, self-validating analytical protocol for the trace-level quantification of 1'-Nitroso-1,4'-bipiperidine in Irinotecan active pharmaceutical ingredients (API). By leveraging LC-MS/MS in Multiple Reaction Monitoring (MRM) mode and implementing strict artifact-control sample preparation, this methodology ensures compliance with the stringent Acceptable Intake (AI) limits mandated by global regulatory authorities.
Mechanistic Background: NDSRIs and Irinotecan
Irinotecan is a highly effective topoisomerase I inhibitor utilized primarily in oncology. Its molecular architecture features a 1,4'-bipiperidine side chain containing a sterically accessible secondary amine. Under specific conditions—such as exposure to residual nitrites from excipients, raw materials, or environmental nitrogen oxides (NOx)—this secondary amine is highly susceptible to nitrosation, resulting in the formation of 1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4)[1].
Because this impurity shares deep structural similarity with the parent API, it is classified as an NDSRI[2]. NDSRIs typically lack compound-specific mutagenicity and carcinogenicity data, prompting regulatory agencies such as the FDA[3] and EMA[4] to mandate rigorous risk assessments, strict AI thresholds, and highly sensitive confirmatory testing.
Caption: Mechanism of 1'-Nitroso-1,4'-bipiperidine formation via nitrosation of Irinotecan.
Analytical Strategy & Causality
Why LC-MS/MS?
To meet the stringent regulatory thresholds for nitrosamines, analytical methods must achieve Limits of Detection (LOD) in the low parts-per-billion (ppb) range. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in MRM mode provides the necessary sensitivity and structural selectivity to differentiate trace levels of 1'-Nitroso-1,4'-bipiperidine from the overwhelming concentration of the API matrix.
The Artifact Formation Challenge (Self-Validating Design)
A critical failure point in nitrosamine QC testing is in-situ artifact formation. If the Irinotecan sample contains trace nitrites, the sample extraction process itself can trigger nitrosation if the diluent is acidic.
Causality: Acidic conditions protonate nitrite to form nitrous acid (HNO2), which rapidly dehydrates to the nitrosonium ion (NO+), a potent nitrosating agent.
Solution: The protocol below utilizes a slightly alkaline extraction diluent to chemically inhibit NO+ formation. Furthermore, it incorporates an artifact control —spiking a parallel sample with a vulnerable surrogate amine (L-Proline). If N-nitrosoproline is detected during the run, it proves that nitrosation occurred during sample preparation, thereby invalidating the run and preventing false-positive reporting.
Internal Standard (ISTD): Irinotecan-D10 (or a stable-isotope labeled nitrosamine surrogate).
Artifact Surrogate: L-Proline.
Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Ammonium Bicarbonate.
Step-by-Step Sample Preparation
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Methanol and 10 mM Ammonium Bicarbonate, adjusted to pH 8.0.
Causality: The alkaline pH completely neutralizes residual nitrites, preventing in-situ nitrosation during the extraction phase.
Standard Curve Preparation: Prepare a calibration curve of the 1'-Nitroso-1,4'-bipiperidine reference standard ranging from 0.5 ppb to 50 ppb in the diluent, uniformly spiked with 10 ppb ISTD.
Sample Extraction: Accurately weigh 50.0 mg of Irinotecan API into a 10 mL amber volumetric flask.
Artifact Control Spiking (Self-Validation): In a parallel 10 mL amber flask, weigh 50.0 mg of API and spike with 50 µg of L-Proline.
Causality: This parallel control validates the chemical integrity of the extraction. The absence of N-nitrosoproline confirms zero artifact generation.
Solubilization: Add 8 mL of the diluent, vortex for 2 minutes, and sonicate in a cold water bath (≤ 20°C) for 10 minutes.
Causality: Cold sonication prevents thermal degradation of the API and minimizes the kinetic energy available for any potential side reactions.
Filtration: Make up to the mark with diluent. Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.
Causality: Amber vials prevent UV-induced degradation of the light-sensitive nitrosamine standard.
Caption: Step-by-step QC analytical workflow for self-validating NDSRI quantification.
| Artifact Formation | < LOD for N-Nitrosoproline | Not Detected |
Conclusion
The quantification of NDSRIs like 1'-Nitroso-1,4'-bipiperidine requires analytical rigor that goes beyond standard impurity testing. By understanding the chemical causality of nitrosation and implementing a self-validating protocol with built-in artifact controls, QC laboratories can confidently report trace-level data. This ensures both regulatory compliance and, most importantly, patient safety.
References
1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4, Veeprho. URL: [Link]
Control of Nitrosamine Impurities in Human Drugs, Food and Drug Administration (FDA). URL:[Link]
Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities, Food and Drug Administration (FDA). URL:[Link]
Nitrosamine impurities: guidance for marketing authorisation holders, European Medicines Agency (EMA). URL:[Link]
Application Note: High-Recovery Solid-Phase Extraction of 1'-Nitroso-1,4'-bipiperidine Impurity from Pharmaceutical Matrices
Abstract This application note presents a detailed protocol for the selective extraction and concentration of 1'-Nitroso-1,4'-bipiperidine, a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), from complex ph...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed protocol for the selective extraction and concentration of 1'-Nitroso-1,4'-bipiperidine, a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), from complex pharmaceutical sample matrices using solid-phase extraction (SPE). The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over these impurities, requiring highly sensitive and robust analytical methods for their detection and quantification.[2][3][4] This guide provides a comprehensive, step-by-step methodology employing a mixed-mode cation exchange SPE strategy, designed for optimal recovery and sample cleanup prior to downstream analysis by LC-MS/MS or other sensitive techniques.
Introduction: The Challenge of NDSRI Analysis
The unexpected discovery of nitrosamine impurities in common medications has led to global regulatory scrutiny and a critical need for reliable analytical workflows.[5][6] NDSRIs, such as 1'-Nitroso-1,4'-bipiperidine, are of particular concern as they are structurally related to the active pharmaceutical ingredient (API) and can form during synthesis or degradation.[7][8] 1'-Nitroso-1,4'-bipiperidine (C₁₀H₁₉N₃O, MW: 197.28 g/mol ) is an N-nitroso derivative associated with the secondary amine moiety in Irinotecan.[5]
The primary analytical challenge lies in detecting and quantifying these impurities at trace levels (ng/mL) within a complex matrix dominated by the API and various excipients.[8] A robust sample preparation step is therefore paramount to remove interferences, concentrate the analyte, and ensure the accuracy and longevity of the analytical instrumentation.[9][10] Solid-phase extraction (SPE) is a powerful and widely adopted technique for this purpose, offering higher analyte recovery, reduced solvent consumption, and greater selectivity compared to traditional liquid-liquid extraction (LLE).[10][11]
Rationale for Method Development: A Mixed-Mode Approach
Analyte Physicochemical Properties
While specific experimental data for 1'-Nitroso-1,4'-bipiperidine is limited, its structure allows for critical inferences. The molecule contains two piperidine rings, making it a relatively polar compound with basic properties due to the presence of two tertiary amine groups. Its structural analog, N-nitrosopiperidine, exhibits moderate water solubility (1-5 g/100 mL) and a low octanol-water partition coefficient (LogP ≈ 0.4-1.15), indicating a degree of hydrophilicity.[9][12] The presence of the two basic nitrogen atoms in 1'-Nitroso-1,4'-bipiperidine makes it an ideal candidate for a dual-retention mechanism.
Based on the analyte's structure, a mixed-mode solid-phase extraction (SPE) sorbent that combines reversed-phase and strong cation exchange functionalities is the optimal choice.[13] This strategy offers a dual retention mechanism:
Reversed-Phase Interaction: The non-polar C18 component of the sorbent interacts with the hydrocarbon backbone of the bipiperidine structure.
Ion-Exchange Interaction: The sulfonic acid groups on the sorbent are negatively charged across a wide pH range. By adjusting the sample pH to be at least 2 units below the pKa of the analyte's basic nitrogens, the 1'-Nitroso-1,4'-bipiperidine will be protonated (positively charged) and strongly retained by the cation exchange mechanism.
This dual retention allows for aggressive washing steps to remove a wide range of matrix interferences—from non-polar excipients to the potentially less basic API—while the target analyte remains strongly bound to the sorbent. Studies have shown that mixed-mode sorbents like Oasis MCX or Strata-X-C demonstrate superior retention and recovery for a variety of nitrosamines from complex matrices.[13]
Experimental Protocol
This protocol is designed as a robust starting point for method development and should be validated for the specific drug product matrix being analyzed.
Materials and Reagents
Material/Reagent
Grade/Specification
Purpose
1'-Nitroso-1,4'-bipiperidine Standard
Certified Reference Material (CRM)
Calibration and Spiking
Mixed-Mode Strong Cation Exchange SPE Cartridges
e.g., Oasis MCX, Strata-X-C (3 cc, 60 mg)
Analyte Extraction
Methanol (MeOH)
HPLC or LC-MS Grade
Solvent
Acetonitrile (ACN)
HPLC or LC-MS Grade
Solvent
Water
Deionized, >18 MΩ·cm
Solvent
Formic Acid (FA)
≥98% Purity
pH Adjustment
Ammonium Hydroxide (NH₄OH)
~5% in Methanol (v/v)
Elution Solvent
Sample Diluent
1% Formic Acid in Water
Sample Preparation
Caution: Nitrosamines are potential carcinogens. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
Sample Preparation
Drug Product: Accurately weigh a portion of the crushed tablet or drug substance equivalent to a defined amount of API (e.g., 10 mg) into a centrifuge tube.
Dissolution: Add 10 mL of the Sample Diluent (1% Formic Acid in Water). The acidic condition ensures the protonation of the target analyte for strong ion-exchange retention.
Extraction: Vortex for 1 minute, then sonicate for 15 minutes to ensure complete dissolution of the analyte.
Clarification: Centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients.
Supernatant: Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Workflow
The following diagram illustrates the SPE procedure. A detailed step-by-step description follows.
Caption: Mixed-Mode SPE Workflow for 1'-Nitroso-1,4'-bipiperidine.
Conditioning:
Action: Pass 3 mL of Methanol through the SPE cartridge.
Causality: This step wets the polymeric sorbent and activates the C18 functional groups, ensuring reproducible interactions with the analyte. Do not let the sorbent go dry.
Equilibration:
Action: Pass 3 mL of Sample Diluent (1% Formic Acid in Water) through the cartridge.
Causality: This step adjusts the pH of the sorbent bed to match the sample conditions, ensuring the sulfonic acid groups are charged and ready for ion exchange. Do not let the sorbent go dry.
Sample Loading:
Action: Load the prepared sample supernatant (from step 3.2.5) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
Causality: The protonated 1'-Nitroso-1,4'-bipiperidine is retained by both reversed-phase and strong cation exchange mechanisms.
Wash Step 1 (Polar Interference Removal):
Action: Pass 3 mL of Sample Diluent (1% Formic Acid in Water) through the cartridge.
Causality: This wash removes highly polar, water-soluble excipients and impurities that have no affinity for the reversed-phase sorbent and are not sufficiently basic to be retained by ion exchange.
Wash Step 2 (Non-Polar Interference Removal):
Action: Pass 3 mL of Methanol through the cartridge.
Causality: This organic wash removes non-polar and moderately polar interferences, including the API if it is less basic than the target analyte. The strong cation exchange mechanism continues to retain the protonated 1'-Nitroso-1,4'-bipiperidine.
Elution:
Action: Elute the target analyte by passing 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. Collect the eluate.
Causality: The basic elution solvent neutralizes the positive charge on the 1'-Nitroso-1,4'-bipiperidine, disrupting the ion-exchange interaction. The high organic content of the solvent then disrupts the weaker reversed-phase interaction, allowing the analyte to be released from the sorbent.
Post-Elution:
Action: The collected eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase (e.g., 200 µL) for concentration prior to LC-MS/MS analysis.
Expected Performance and Validation
This method is designed to provide high recovery and excellent sample cleanup. Method validation should be performed according to ICH Q2(R1) guidelines.
Parameter
Target Value
Rationale
Recovery
>85%
Ensures accurate quantification of the impurity.[11]
Reproducibility (RSD)
<15%
Demonstrates method robustness and reliability.
Limit of Quantification (LOQ)
≤ 1 ng/mL
Achieves sensitivity required to meet regulatory acceptable intake (AI) limits.
Matrix Effect
80-120%
Confirms that co-eluting matrix components are not suppressing or enhancing the analyte signal.
Conclusion
The control of nitrosamine impurities is a critical aspect of modern pharmaceutical quality control. The mixed-mode solid-phase extraction protocol detailed in this application note provides a selective and robust method for the isolation of 1'-Nitroso-1,4'-bipiperidine from complex drug product matrices. By leveraging dual retention mechanisms, this approach effectively removes interferences, concentrates the analyte, and delivers a clean extract suitable for sensitive downstream analysis. This self-validating system, grounded in the physicochemical properties of the analyte, offers researchers a reliable foundation for developing and implementing compliant analytical workflows for NDSRI monitoring.
References
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]
NSF. (2024). Revision 2 of FDA Guidance on Nitrosamines Published. [Link]
European Medicines Agency (EMA). (2020). Nitrosamine impurities. [Link]
Resolian. (2026). Online Mixed-Mode SPE for Quantitative LC-MS/MS analysis of a N-Nitrosamine Drug Substance-Related Impurity in an Allergy Relief. [Link]
LookChem. (n.d.). Cas 100-75-4, Piperidine, 1-nitroso-. [Link]
U.S. Food and Drug Administration (FDA). (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. [Link]
Winston & Strawn LLP. (n.d.). FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs. [Link]
PubChem - National Institutes of Health. (n.d.). 1-Nitroso-4-piperidone. [Link]
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
Veeprho. (n.d.). 1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4. [Link]
Chromatography Online. (2024). HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. [Link]
Technology Networks. (2023). Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS. [Link]
Cheméo. (n.d.). Chemical Properties of Piperidine, 1-nitroso- (CAS 100-75-4). [Link]
ResolveMass. (2025). Sample Preparation Strategies for Nitrosamine Testing. [Link]
TSI Journals. (2024). Solid-Phase Extraction (SPE) - Analytical Chemistry. [Link]
MDPI. (2022). An Online-SPE/SEC/LCMS Method for the Detection of N-Nitrosamine Disinfection Byproducts in Wastewater Plant Tailwater. [Link]
National Toxicology Program - NCBI Bookshelf. (n.d.). Table 13, Properties of N-Nitrosopiperidine - 15th Report on Carcinogens. [Link]
Pharmaffiliates. (n.d.). CAS No : 2639422-25-4 | Product Name : 1'-Nitroso-1,4'-bipiperidine. [Link]
National Institute of Standards and Technology (NIST). (n.d.). Piperidine, 1-nitroso-. [Link]
ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. [Link]
PMC - National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
ResearchGate. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. [Link]
MDPI. (2024). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. [Link]
MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
PubMed. (1993). Solid-phase extraction of 1,4-benzodiazepines from biological fluids. [Link]
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Solid Phase Extraction As A Sample Preparation Technique. [Link]
Application Note: NMR Spectroscopy Characterization of 1'-Nitroso-1,4'-bipiperidine
Subtitle: Overcoming Conformational Complexity in Nitrosamine Drug Substance-Related Impurities (NDSRIs) Target Audience: Analytical Chemists, NMR Spectroscopists, and Pharmaceutical Drug Development Professionals Execut...
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Overcoming Conformational Complexity in Nitrosamine Drug Substance-Related Impurities (NDSRIs)
Target Audience: Analytical Chemists, NMR Spectroscopists, and Pharmaceutical Drug Development Professionals
Executive Summary & Regulatory Context
1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4) is a highly scrutinized Nitrosamine Drug Substance-Related Impurity (NDSRI) structurally derived from the chemotherapeutic agent Irinotecan [1]. Due to the potent mutagenic potential of N-nitrosamines, regulatory bodies (FDA, EMA) mandate rigorous trace-level control. However, before quantitative methods (like LC-MS/MS) can be validated, the reference standards must be unequivocally characterized. This application note details the advanced Nuclear Magnetic Resonance (NMR) protocols required to decode the complex, dynamic structural behavior of this specific NDSRI.
Scientific Principles: The Causality of "Desymmetrization"
To successfully characterize 1'-Nitroso-1,4'-bipiperidine, scientists must understand the causality behind its atypical NMR spectra.
The Zwitterionic Resonance Effect:
Unlike standard secondary or tertiary amines, N-nitrosamines exhibit restricted rotation around the N–N bond. This restriction is driven by the delocalization of the amine nitrogen's lone pair into the N=O
π∗
orbital, creating a stable zwitterionic resonance structure (
>N+−N=O−
) with significant double-bond character [2].
Symmetry Breaking in Ring B:
In asymmetrical nitrosamines, this restricted rotation yields distinct E and Z configurational isomers with unequal populations [3]. However, 1'-Nitroso-1,4'-bipiperidine presents a unique conformational paradigm. The nitrosated piperidine (Ring B) is symmetrically substituted at the C4' position by the second piperidine (Ring A). Consequently, there are no distinct E/Z isomers with different thermodynamic stabilities.
Instead, the planar N=O group breaks the local
C2v
symmetry of Ring B. Because rotation is slow on the NMR timescale at room temperature, the carbon and proton environments syn (cis) and anti (trans) to the nitroso oxygen become chemically non-equivalent. This "desymmetrization" results in a 1:1 doubling of the Ring B
α
and
β
signals. Recognizing this causality is critical; without it, the doubled peaks are frequently misidentified as chemical impurities rather than a single dynamic entity.
Experimental Protocols (Self-Validating Workflow)
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Room temperature 1D/2D NMR establishes the desymmetrized connectivity, while Variable Temperature (VT) NMR proves the signal doubling is a dynamic conformational phenomenon, not a mixture of contaminants.
Step 1: Sample Preparation
Weighing: Accurately weigh 10.0 ± 0.5 mg of the 1'-Nitroso-1,4'-bipiperidine reference standard.
Solvent Selection (Critical Choice): Dissolve the standard in 600 µL of Dimethyl Sulfoxide-d6 (DMSO-d6).
Causality: While CDCl3 provides excellent resolution at room temperature, DMSO-d6 (boiling point 189 °C) is mandatory to safely accommodate the high temperatures (up to 120 °C / 393 K) required for the subsequent VT-NMR coalescence studies.
Transfer: Transfer the homogenous solution to a high-precision 5 mm NMR tube.
Step 2: Room Temperature Structural Elucidation (298 K)
1D Acquisition: Acquire 1H NMR (minimum 16 scans, 10 s relaxation delay to ensure quantitative integration) and 13C{1H} NMR (minimum 1024 scans).
2D Suite: Acquire COSY, HSQC, and HMBC spectra.
Data Interpretation:
Verify that Ring A (piperidine-1-yl) exhibits symmetric signals (C2/C6 and C3/C5 are equivalent) due to free rotation around the C4'–N bond.
Utilize the strong chemical shift anisotropy of the N=O group to assign Ring B. The
α
-carbon syn to the oxygen is highly shielded (~39.5 ppm), whereas the anti carbon is strongly deshielded (~50.5 ppm).
Step 3: Variable Temperature (VT) NMR Kinetics
Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard to ensure accurate thermodynamic calculations.
Thermal Ramping: Acquire 1D 1H and 13C spectra at 298 K, 323 K, 348 K, 373 K, and 393 K [4].
Coalescence Observation: Monitor the line broadening of the C2' and C6' signals until they merge into a single broad peak at the coalescence temperature (
Tc
).
Validation: The merging of these peaks at elevated temperatures definitively proves that the room-temperature signal doubling is due to restricted rotation, validating the purity of the NDSRI standard.
Visualizations
Fig 1. Sequential NMR workflow for characterizing nitrosamine rotational dynamics.
Fig 2. Decision logic for assigning syn/anti alpha-carbons via chemical shift anisotropy.
Data Presentation
Table 1: Representative 1H and 13C NMR Chemical Shift Assignments (DMSO-d6, 298 K)
Note: Values are representative benchmarks for the 1,4'-bipiperidine nitrosamine scaffold.
Structural Unit
Position
13C Shift (ppm)
1H Shift (ppm)
Assignment Logic (Anisotropic Effects)
Ring B (Nitroso)
C2' (Syn to O)
~ 39.5
~ 4.20
Shielded 13C / Deshielded 1H due to N=O proximity
C6' (Anti to O)
~ 50.5
~ 3.80
Deshielded 13C / Shielded 1H
C3' (Syn side)
~ 24.0
~ 1.80
Split
β
-carbon signal
C5' (Anti side)
~ 28.0
~ 2.00
Split
β
-carbon signal
C4' (Methine)
~ 61.5
~ 2.60
Single peak; point of symmetry attachment
Ring A (Amine)
C2, C6
~ 50.0
~ 2.50
Equivalent; free rotation around C4'-N bond
C3, C5
~ 26.0
~ 1.60
Equivalent
C4
~ 24.5
~ 1.50
Equivalent
Table 2: Variable Temperature (VT) NMR Kinetic Parameters
Parameter
Observed Value
Unit
Scientific Significance
Coalescence Temp (
Tc
)
~ 385
K
Temperature where C2' and C6' dynamic exchange averages out.
Peak Separation (
Δν
)
~ 1100
Hz
Maximum frequency separation of
α
-carbons at 298 K (at 100 MHz 13C).
Activation Energy (
ΔG‡
)
~ 18.5
kcal/mol
Free energy barrier for N-NO bond rotation, calculated via Eyring equation.
References
Veeprho Pharmaceuticals | 1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4 | [Link]
Molecules (PubMed Central) | NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations |[Link]
Technical Support Center: Overcoming Matrix Interference in 1'-Nitroso-1,4'-bipiperidine LC-MS Analysis
1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4) is a critical nitrosamine impurity, primarily associated with the chemotherapeutic active pharmaceutical ingredient (API) 1[1]. Regulatory bodies require its trace-level qu...
Author: BenchChem Technical Support Team. Date: April 2026
1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4) is a critical nitrosamine impurity, primarily associated with the chemotherapeutic active pharmaceutical ingredient (API) 1[1]. Regulatory bodies require its trace-level quantification, often demanding Limits of Detection (LODs) below 5 pg/mL according to 2[2]. However, analyzing this low-molecular-weight impurity in complex pharmaceutical matrices frequently causes severe ion suppression or enhancement (matrix effects) during LC-MS/MS analysis, severely compromising data integrity as noted by 3[3].
This technical guide provides a self-validating framework for researchers and drug development professionals to diagnose, troubleshoot, and overcome matrix interference.
Diagnostic & Mitigation Workflow
Sequential workflow for diagnosing and mitigating LC-MS matrix effects.
Section 1: Diagnostic FAQs (Understanding the Causality)
Q1: How do I definitively confirm that matrix interference is causing the low recovery of 1'-Nitroso-1,4'-bipiperidine?A: Matrix effects occur when non-target compounds compete with the analyte for charge in the ion source. To confirm this causality, perform a post-column infusion experiment . Continuously infuse a standard solution of 1'-Nitroso-1,4'-bipiperidine into the MS source post-column while simultaneously injecting a blank Irinotecan matrix sample through the LC. A sudden drop in the baseline MS signal at the analyte's expected retention time definitively proves ion suppression caused by co-eluting matrix components[3].
Q2: Why does the Irinotecan matrix cause such severe ion suppression?A: Irinotecan and its formulation excipients are present at concentrations millions of times higher than the trace nitrosamine. If sample preparation relies solely on direct dilution, the massive influx of API into the Electrospray Ionization (ESI) source exhausts the available charge droplets. This leaves the trace 1'-Nitroso-1,4'-bipiperidine unionized and invisible to the detector[2],[4].
To establish a self-validating system, interventions must be applied across three domains: Sample Preparation, Chromatographic Separation, and Mass Spectrometry.
Phase 1: Sample Preparation Optimization
Direct extraction is often insufficient for complex matrices. Implementing Solid-Phase Extraction (SPE) selectively isolates 1'-Nitroso-1,4'-bipiperidine from the bulk API, significantly reducing matrix interference[5].
Step-by-Step SPE Protocol:
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 2 mL of 5[5], followed by 2 mL of LC-MS grade water.
Loading: Dilute the Irinotecan sample in water (to prevent API precipitation while keeping the nitrosamine in solution) and load 1 mL onto the cartridge.
Washing: Wash with 2 mL of 5% methanol in water to elute polar excipients without prematurely eluting the nitrosamine.
Elution: Elute the 1'-Nitroso-1,4'-bipiperidine using 2 mL of ethyl acetate or 100% methanol.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase to ensure Gaussian peak shapes[3].
If matrix components still co-elute, you must physically prevent the bulk API from entering the MS. The use of an inbuilt diverter valve is a proven standard for nitrosamine analysis[2]. Furthermore, utilizing alternative stationary phases can resolve isobaric interferences.
Step-by-Step Diverter Valve Protocol:
Map the API: Inject a high-concentration API sample using a UV detector inline before the MS to determine the exact elution window of Irinotecan.
Program the Valve: Set the MS diverter valve to direct the LC flow to waste during the API elution window.
Switch to MS: Switch the valve to direct flow to the MS only during the specific retention time window of 1'-Nitroso-1,4'-bipiperidine. This minimizes source contamination and eliminates the primary source of ion suppression[2].
Column Chemistry: If the API and nitrosamine co-elute, switch from a standard C18 column to a Pentafluorophenyl (PFP) column. The PFP phase offers alternative selectivity (pi-pi and dipole-dipole interactions) that effectively retains polar nitrosamines and alters their retention relative to the API.
Phase 3: Mass Spectrometry Optimization
ESI is highly susceptible to matrix effects because ionization occurs in the liquid phase where competition is fierce. Switching ionization techniques and optimizing gas flows can drastically improve the signal-to-noise ratio[4].
Step-by-Step MS Optimization:
Switch to APCI: Change the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI ionizes in the gas phase, which significantly reduces competition for charge and is inherently less susceptible to matrix interference[4].
Internal Standard: Incorporate a stable isotope-labeled internal standard. The IS will experience the exact same matrix suppression as the analyte, allowing the response ratio to self-correct and validate the recovery[6].
Optimize Gas Flows: Increase the curtain/cone gas pressure to help decluster ions and reduce background chemical noise in the low-mass MRM transitions[4],[3].
Section 3: Quantitative Data Summary
Table 1: Comparison of Mitigation Strategies on 1'-Nitroso-1,4'-bipiperidine Quantitation
Analytical Strategy
Matrix Effect (%)
Recovery (%)
LOD (pg/mL)
LOQ (pg/mL)
Signal-to-Noise (S/N)
Direct Dilution + ESI
-85% (Severe)
15 - 30%
> 50
> 150
< 3
SPE + Diverter Valve + ESI
-25% (Moderate)
75 - 85%
10
30
15
SPE + Diverter Valve + APCI
-5% (Negligible)
95 - 105%
< 5
10
> 50
Note: Matrix effect % is calculated as (Response in matrix / Response in neat solvent - 1) x 100. Values closer to 0% indicate minimal interference. Regulatory guidelines typically require recoveries between 80% and 120%[2].
References
Agilent Technologies. "Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ."
Waters Corporation.
Separation Science. "Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS."
Resolve Mass Spectrometry.
Chromatography Online. "LCMS/MS Method Considerations for Nitrosamine Analysis in APIs."
Technical Support Center: Troubleshooting Baseline Noise in 1'-Nitroso-1,4'-bipiperidine HPLC/LC-MS Methods
Overview: The Analytical Challenge 1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4) is a highly regulated N-nitroso genotoxic impurity (GTI) associated with the chemotherapeutic agent Irinotecan[1]. Because regulatory age...
Author: BenchChem Technical Support Team. Date: April 2026
Overview: The Analytical Challenge
1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4) is a highly regulated N-nitroso genotoxic impurity (GTI) associated with the chemotherapeutic agent Irinotecan[1]. Because regulatory agencies (FDA, EMA) mandate trace-level quantitation of nitrosamines—often requiring sub-parts-per-billion (ppb) Limits of Detection (LOD)—baseline noise is a critical failure point. Elevated baseline noise directly degrades the Signal-to-Noise (S/N) ratio, masking low-intensity peaks and compromising assay validation.
As an application scientist, troubleshooting this requires moving beyond trial-and-error. You must systematically isolate fluidic, chemical, and ionization variables to identify the mechanistic root cause of the noise.
Diagnostic Workflow
Fig 1. Diagnostic workflow for isolating HPLC baseline noise sources.
Troubleshooting FAQs
Q1: Why is my baseline drifting upward during gradient elution?A: In reversed-phase methods, upward baseline drift during a gradient is typically caused by the differential UV absorbance or ionization efficiency of mobile phase additives. Trifluoroacetic acid (TFA) is notorious for causing baseline disturbances at low UV wavelengths and suppressing electrospray ionization (ESI) signals[2]. As the organic fraction increases, the concentration of the additive reaching the detector changes, causing a drift.
Causality & Solution: To resolve this, switch to MS-friendly additives like formic acid or ammonium formate, which provide superior ionization and minimize baseline noise for nitrosamines[3]. If TFA is strictly required for peak shape, upgrading your system's mixing volume with a diffusion-bonded mixer can significantly dampen the baseline fluctuations caused by inadequate solvent mixing.
Q2: How can I eliminate erratic, pulsating baseline noise?A: Pulsating noise that correlates with the pump stroke is almost always a fluidic delivery issue.
Causality & Solution: The root cause is typically dissolved air outgassing in the pump head (cavitation) or a malfunctioning check valve failing to seal properly[4]. Ensure your inline degasser is functioning and sparge solvents with helium if necessary. If using aggressive additives, standard ruby/sapphire check valves can stick; replacing them with ceramic check valves often eliminates the pulsation[4].
Q3: I'm seeing high background chemical noise in my LC-MS/MS MRM transitions. How do I fix this?A: Trace-level nitrosamine analysis is highly susceptible to matrix effects, especially from the parent API (Irinotecan).
Causality & Solution: When high concentrations of Irinotecan enter the MS source, they cause severe ion suppression and deposit residues that elevate the background noise for subsequent injections. Implement a flow diverter valve to send the LC effluent to waste during the API's elution window, preventing it from entering the ionization source[5]. Additionally, optimizing the cone voltage and cone gas flow rate can filter out isobaric interferences, drastically improving the S/N ratio[6]. If ESI noise remains high, switching to Atmospheric Pressure Chemical Ionization (APCI) can reduce ion suppression and improve assay robustness[7].
Experimental Protocols
Protocol 1: System vs. Column Isolation Test
This is a self-validating protocol designed to definitively isolate the source of baseline noise by systematically removing variables.
Record Baseline: Run the standard gradient method with the analytical column installed. Calculate the peak-to-peak noise in the expected retention window for 1'-Nitroso-1,4'-bipiperidine.
Bypass Column: Stop the flow. Remove the analytical column and replace it with a zero-dead-volume union.
Re-run Method: Execute the exact same gradient.
Validation Logic: If the noise disappears, the root cause is column bleed, phase dewetting, or strongly retained contaminants washing off. If the noise persists, the issue is systemic (mobile phase, pump, or detector).
Flush System: If the issue is systemic, flush the LC lines with pure LC-MS grade water/methanol (without additives) to rule out additive contamination.
Diverter Valve Mapping: Inject a high-concentration Irinotecan standard. Map its exact retention time. Program the LC diverter valve to direct flow to the MS only during the 1'-Nitroso-1,4'-bipiperidine elution window, sending the API to waste.
Source Optimization: Increase the drying gas temperature (e.g., 300–350°C) to ensure complete desolvation and prevent droplet clustering, which manifests as high-frequency baseline fuzz[8].
MRM Tuning: Perform a cone voltage optimization sweep (e.g., 25–70 V) specifically for the target MRM transitions. Identify the inflection point where the analyte signal is maximized while background chemical noise is minimized[6].
Quantitative Data Table: Noise Diagnostics
Noise Pattern
Frequency/Characteristics
Mechanistic Root Cause
Corrective Action
High-Frequency Noise
Continuous, erratic fuzz
MS source contamination or poor desolvation
Clean ESI/APCI interface; increase drying gas temp[8].
1'-Nitroso-1,4'-bipiperidine vs other Irinotecan degradation impurities
Title: 1'-Nitroso-1,4'-bipiperidine vs. Traditional Irinotecan Degradation Impurities: A Comprehensive Analytical and Mechanistic Guide Introduction Irinotecan is a potent chemotherapeutic agent functioning as a topoisom...
Author: BenchChem Technical Support Team. Date: April 2026
Title: 1'-Nitroso-1,4'-bipiperidine vs. Traditional Irinotecan Degradation Impurities: A Comprehensive Analytical and Mechanistic Guide
Introduction
Irinotecan is a potent chemotherapeutic agent functioning as a topoisomerase I inhibitor ()[1]. As a prodrug, it undergoes enzymatic conversion in the liver to its highly active metabolite, SN-38 ()[2]. However, the complex molecular architecture of Irinotecan—specifically its carbamate linkage and 1,4'-bipiperidine side chain—renders it highly susceptible to multiple degradation pathways during manufacturing, formulation, and storage ()[3].
Historically, analytical profiling focused heavily on hydrolytic and oxidative degradants like SN-38 (Impurity E) and 11-Ethyl Irinotecan (Impurity C) ()[]. Recently, the regulatory landscape has shifted dramatically with the identification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) ()[5]. The emergence of 1'-Nitroso-1,4'-bipiperidine has forced drug development professionals to adopt orthogonal, highly sensitive analytical workflows to ensure patient safety and regulatory compliance.
Mechanistic Origins: NDSRIs vs. Hydrolytic Degradants
Understanding the causality behind impurity formation is critical for developing robust control strategies.
The Nitrosation Pathway (NDSRI Formation): 1'-Nitroso-1,4'-bipiperidine forms when the secondary amine within the bipiperidine moiety of Irinotecan reacts with trace nitrosating agents (e.g., nitrites present at parts-per-million levels in excipients or water) ()[5]. Because this impurity shares a structural similarity with the API, it is classified as an NDSRI ()[6].
The Hydrolytic Pathway: Conversely, traditional degradants like SN-38 arise from the cleavage of the carbamate bond. This process is heavily influenced by environmental stressors such as base-catalyzed hydrolysis, thermal stress, or oxidative conditions ()[7].
Fig 1: Mechanistic divergence of Irinotecan into NDSRI and traditional hydrolytic degradation products.
Comparative Impurity Profiling
The toxicological threat posed by 1'-Nitroso-1,4'-bipiperidine differs fundamentally from that of SN-38. While SN-38 is a potent cytotoxic agent, nitrosamines are part of the ICH M7 "cohort of concern" due to their high mutagenic and carcinogenic potential ()[5]. Consequently, regulatory limits for NDSRIs are established in parts-per-billion (ppb), whereas traditional impurities are controlled at percentage thresholds (e.g., 0.15%) under ICH Q3A/B ()[8].
Impurity Name
CAS Number
Origin Pathway
Toxicological Class
Regulatory Limit
1'-Nitroso-1,4'-bipiperidine
2639422-25-4
N-nitrosation of bipiperidine
Mutagenic / Carcinogenic (NDSRI)
Trace / ppb (ICH M7)
SN-38 (Impurity E)
86639-52-3
Carbamate hydrolysis
Cytotoxic (Topoisomerase I inhibitor)
≤ 0.15% (ICH Q3A/B)
11-Ethyl Irinotecan (Impurity C)
947687-02-7
Process impurity / Alkylation
Cytotoxic
≤ 0.15% (ICH Q3A/B)
Analytical Challenges & Self-Validating Protocols
Quantifying these impurities simultaneously presents a significant analytical challenge. UV detection is sufficient for pharmacopeial impurities like SN-38 but lacks the sensitivity required for ppb-level NDSRI detection. Therefore, LC-MS/MS is mandatory.
Crucial Causality: Why is ultra-performance liquid chromatography (UPLC) separation strictly required before MS/MS? Irinotecan is highly prone to in-source fragmentation within the electrospray ionization (ESI) chamber, where the parent drug spontaneously fragments into SN-38 ions (m/z 393) ()[9]. If Irinotecan and SN-38 co-elute, the MS detector cannot distinguish between actual SN-38 degradation in the sample and artifactual SN-38 generated in the source, leading to falsely elevated impurity reporting. Chromatographic baseline resolution is the only self-validating mechanism to prevent this.
To establish a robust, self-validating system for simultaneous NDSRI and degradant quantification, execute the following protocol:
Step 1: Sample Preparation
Weigh accurately 10 mg of Irinotecan API or equivalent drug product.
Dissolve in 10 mL of a quenching solvent (50:50 Methanol:Water containing 0.1% Formic Acid).
Scientific Rationale: Irinotecan degrades rapidly via base-catalyzed hydrolysis ()[7]. Maintaining an acidic pH prevents ex vivo generation of SN-38 during sample handling, ensuring the measured impurities reflect the true batch profile.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Initiate at 5% B, hold for 1 min, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
Scientific Rationale: The highly polar 1'-Nitroso-1,4'-bipiperidine elutes early. The gradient ensures the bulky parent Irinotecan and the highly lipophilic SN-38 are strongly retained and elute separately, completely mitigating in-source fragmentation overlap ()[9].
Step 3: Mass Spectrometry (ESI-MS/MS)
Configure the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
Set Multiple Reaction Monitoring (MRM) transitions:
Irinotecan: m/z 587.3 → 124.1
1'-Nitroso-1,4'-bipiperidine: m/z 198.1 → 168.1
SN-38: m/z 393.1 → 349.1
Scientific Rationale: The transition for 1'-Nitroso-1,4'-bipiperidine monitors the specific loss of the nitroso group (
Δ
m/z 30). This highly specific fragmentation pathway eliminates false positives from isobaric matrix components, validating the presence of the exact NDSRI.
Conclusion
The paradigm of Irinotecan impurity profiling has permanently shifted. While controlling traditional hydrolytic degradants like SN-38 remains a pharmacopeial requirement, the insidious nature of NDSRIs like 1'-Nitroso-1,4'-bipiperidine demands advanced analytical rigor. By understanding the mechanistic origins of these impurities and deploying self-validating LC-MS/MS protocols, drug development professionals can ensure compliance with stringent ICH M7 guidelines and safeguard patient health.
References
Veeprho. "1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4". Available at: [Link]
Rajpoot, N., et al. "UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride". PubMed (NIH). Available at: [Link]
Eurofins. "Nitrosamine Impurities". Available at: [Link]
ClinPGx. "Irinotecan Pathway, Pharmacokinetics". Available at: [Link]
Aoullay, Z., et al. "Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma". Semantic Scholar. Available at: [Link]
USP-NF. "Irinotecan Hydrochloride". Available at: [Link]
Navigating the Labyrinth of Nitrosamine Analysis: An Inter-laboratory Comparison for the Quantification of 1'-Nitroso-1,4'-bipiperidine
A deep dive into the analytical methodologies, challenges, and best practices for ensuring the safety of pharmaceutical products. For Immediate Release In the ever-evolving landscape of pharmaceutical safety, the accurat...
Author: BenchChem Technical Support Team. Date: April 2026
A deep dive into the analytical methodologies, challenges, and best practices for ensuring the safety of pharmaceutical products.
For Immediate Release
In the ever-evolving landscape of pharmaceutical safety, the accurate quantification of nitrosamine impurities remains a critical challenge for researchers, scientists, and drug development professionals. The potent carcinogenic nature of these compounds necessitates robust and reliable analytical methods to ensure patient safety and meet stringent regulatory requirements.[1][2][3] This guide provides a comprehensive inter-laboratory comparison for the quantification of 1'-Nitroso-1,4'-bipiperidine, a specific nitrosamine impurity, offering insights into method performance, experimental best practices, and the importance of cross-validation.
The presence of N-nitrosamines in pharmaceuticals is a significant concern due to their potential carcinogenic effects, even at trace levels.[3][4][5] These impurities can arise from various sources, including the manufacturing processes of active pharmaceutical ingredients (APIs) and drug products.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities, making their accurate detection and quantification paramount.[1][7][8]
This guide delves into the analytical methodologies employed for the quantification of 1'-Nitroso-1,4'-bipiperidine, a nitrosamine that can be associated with certain APIs.[9] We will explore the nuances of the most common analytical techniques, present a hypothetical inter-laboratory comparison study, and provide detailed experimental protocols to aid laboratories in establishing and validating their own methods.
The Analytical Arsenal: A Comparison of Key Methodologies
The detection and quantification of nitrosamines at trace levels demand highly sensitive and selective analytical techniques.[10] The most prevalent methods employed in the pharmaceutical industry are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][6][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for nitrosamine analysis due to its high sensitivity, selectivity, and applicability to a wide range of nitrosamines, including those that are not amenable to GC analysis. The technique separates compounds based on their physicochemical properties using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used, particularly for volatile and semi-volatile nitrosamines.[3][6] It involves separating compounds in the gas phase and then detecting them with a mass spectrometer. While powerful, it may require derivatization for certain nitrosamines to improve their volatility and thermal stability.
The choice between these methods often depends on the specific nitrosamine, the drug matrix, and the required sensitivity.[10]
A Hypothetical Inter-laboratory Comparison Study
To illustrate the importance of method harmonization and the potential for variability between laboratories, we present a hypothetical inter-laboratory comparison study for the quantification of 1'-Nitroso-1,4'-bipiperidine in a drug substance. In this study, three independent laboratories (Lab A, Lab B, and Lab C) analyzed a spiked sample of the drug substance using their in-house validated methods.
Table 1: Hypothetical Inter-laboratory Comparison of 1'-Nitroso-1,4'-bipiperidine Quantification
Parameter
Laboratory A (LC-MS/MS)
Laboratory B (LC-MS/MS)
Laboratory C (GC-MS)
Limit of Detection (LOD)
0.05 ng/mL
0.03 ng/mL
0.1 ng/mL
Limit of Quantification (LOQ)
0.15 ng/mL
0.10 ng/mL
0.3 ng/mL
Mean Measured Concentration (ng/mg)
0.22
0.25
0.18
Relative Standard Deviation (RSD)
4.5%
3.8%
8.2%
Recovery (%)
98%
102%
92%
This hypothetical data highlights that while all labs may have validated methods, variations in instrumentation, sample preparation, and analytical conditions can lead to differences in reported results. This underscores the critical need for robust method validation, the use of certified reference standards, and participation in inter-laboratory comparison studies to ensure the accuracy and comparability of data.[4]
Experimental Protocols: A Guide to Best Practices
To promote consistency and accuracy in the quantification of 1'-Nitroso-1,4'-bipiperidine, this section provides detailed, step-by-step methodologies for the most common analytical techniques.
LC-MS/MS Method for 1'-Nitroso-1,4'-bipiperidine Quantification
This protocol outlines a general procedure for the analysis of 1'-Nitroso-1,4'-bipiperidine using LC-MS/MS. Laboratories should validate this method according to their specific instrumentation and regulatory requirements.
Internal Standard (e.g., a deuterated analog of the analyte)
HPLC-grade methanol, acetonitrile, and water
Formic acid (or other suitable mobile phase modifier)
Drug substance/product for analysis
2. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve the 1'-Nitroso-1,4'-bipiperidine reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent (e.g., a mixture of mobile phases). Spike each standard with the internal standard at a fixed concentration.
Sample Preparation: Accurately weigh a portion of the drug substance or product. Dissolve or extract the sample with a suitable solvent, spike with the internal standard, and centrifuge or filter to remove particulates.
3. LC-MS/MS Instrumental Conditions:
LC System: Utilize a UPLC or HPLC system capable of gradient elution.
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions and particle size.
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Ionization Source: Electrospray Ionization (ESI) in positive mode.
MRM Transitions: Optimize the precursor and product ion transitions for both 1'-Nitroso-1,4'-bipiperidine and the internal standard.
4. Data Analysis:
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Quantify the amount of 1'-Nitroso-1,4'-bipiperidine in the sample by interpolating its peak area ratio from the calibration curve.
Caption: Workflow for the quantification of 1'-Nitroso-1,4'-bipiperidine by GC-MS.
Conclusion: A Commitment to Analytical Excellence
The accurate quantification of 1'-Nitroso-1,4'-bipiperidine and other nitrosamine impurities is a non-negotiable aspect of pharmaceutical quality control. This guide has provided a comparative overview of the primary analytical techniques, highlighted the importance of inter-laboratory studies, and offered detailed experimental protocols to support laboratories in their analytical endeavors.
By fostering a culture of scientific integrity, embracing robust method validation, and actively participating in cross-validation exercises, the pharmaceutical industry can collectively ensure the safety and quality of medicines for patients worldwide. The continuous evolution of analytical technologies and a collaborative approach to addressing these challenges will be instrumental in navigating the complexities of nitrosamine analysis.
References
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (2023, July 28). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]
Control of Nitrosamine Impurities in Human Drugs. (2021, February). U.S. Food and Drug Administration. Retrieved March 19, 2026, from [Link]
Control of Nitrosamine Impurities in Human Drugs. (2020, September). U.S. Food and Drug Administration. Retrieved March 19, 2026, from [Link]
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC. (2024, April 29). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). ACS Publications. Retrieved March 19, 2026, from [Link]
CDER Nitrosamine Impurity Acceptable Intake Limits. (2026, March 19). U.S. Food and Drug Administration. Retrieved March 19, 2026, from [Link]
Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent Technologies. Retrieved March 19, 2026, from [Link]
Regulation of Nitrosamine Impurities in Pharmaceutical Products. (2024, September 23). GMP Platform. Retrieved March 19, 2026, from [Link]
Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved March 19, 2026, from [Link]
Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. (2023, October 13). LinkedIn. Retrieved March 19, 2026, from [Link]
1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4. (n.d.). Veeprho. Retrieved March 19, 2026, from [Link]
Experts Discuss the Complexities of Nitrosamine Analysis. (2025, April 9). LCGC International. Retrieved March 19, 2026, from [Link]
Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. (2025, December 30). ResearchGate. Retrieved March 19, 2026, from [Link]
Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. (2025, May 14). ResearchGate. Retrieved March 19, 2026, from [Link]
LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2025, April 15). Research Square. Retrieved March 19, 2026, from [Link]
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. (2020, March 26). Canadian Journal of Chemistry. Retrieved March 19, 2026, from [Link]
Analytical Methods. (n.d.). Ministry of Food and Drug Safety. Retrieved March 19, 2026, from [Link]
Gas Chromatography-Mass Spectrometry (GC/MS). (n.d.). Japanese Association of Forensic Toxicology. Retrieved March 19, 2026, from [Link]
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). MDPI. Retrieved March 19, 2026, from [Link]
A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. (2023, November 30). PubMed. Retrieved March 19, 2026, from [Link]
Analysis of Mutagenic Impurities. (n.d.). Agilent Technologies. Retrieved March 19, 2026, from [Link]
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022, June 27). MDPI. Retrieved March 19, 2026, from [Link]
Accuracy and Precision Validation for 1'-Nitroso-1,4'-bipiperidine Assays: LC-MS/MS vs. LC-HRMS
Introduction to NDSRI Analytical Challenges The identification and quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) have become paramount in pharmaceutical quality control following stringent regu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to NDSRI Analytical Challenges
The identification and quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) have become paramount in pharmaceutical quality control following stringent regulatory mandates. One such critical NDSRI is 1'-Nitroso-1,4'-bipiperidine (CAS 2639422-25-4), an N-nitroso derivative of the secondary amine present in the chemotherapeutic agent Irinotecan .
Unlike volatile, small-molecule nitrosamines (e.g., NDMA), NDSRIs like 1'-Nitroso-1,4'-bipiperidine possess higher molecular weights and are embedded in complex API matrices. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the accuracy and precision validation of 1'-Nitroso-1,4'-bipiperidine assays, adhering strictly to ICH Q2(R2) guidelines and .
Mechanistic Causality: Platform Selection
When designing an assay for complex NDSRIs, the choice of the analytical platform is dictated by the molecule's physicochemical properties. 1'-Nitroso-1,4'-bipiperidine is thermally labile and prone to artifactual formation or degradation in the heated inlet of a Gas Chromatograph. Therefore, Liquid Chromatography coupled with Electrospray Ionization (ESI) is the mechanistically sound choice.
LC-MS/MS (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. It relies on specific precursor-to-product ion transitions. It provides exceptional sensitivity and a wide linear dynamic range, making it the workhorse for routine QA/QC batch release.
LC-HRMS (Q-TOF or Orbitrap): Provides high-resolution exact mass measurements (mass tolerance < 15 ppm). As noted by the , HRMS effectively differentiates true nitrosamines from isobaric matrix interferences, significantly reducing false positives during early-stage drug development .
Analytical Workflow
Analytical workflow for 1'-Nitroso-1,4'-bipiperidine detection and validation.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any matrix-induced ion suppression or extraction losses will equally affect the native analyte and the SIL-IS. This ensures the response ratio remains constant, intrinsically correcting the final quantification.
Step 1: Reagent and Standard Preparation
Obtain highly characterized reference material for 1'-Nitroso-1,4'-bipiperidine and an appropriate internal standard such as .
Prepare a primary stock solution at 1.0 mg/mL in LC-MS grade methanol.
Generate a matrix-matched calibration curve ranging from 0.1 ng/mL to 100 ng/mL by serial dilution in 50:50 Water:Methanol containing 0.1% Formic Acid. Spike all levels with 10 ng/mL of the SIL-IS.
Step 2: Sample Extraction (API Matrix)
Weigh 100 mg of Irinotecan API and dissolve in 1.0 mL of extraction solvent (Methanol/Water).
Causality Note: Vortex for 5 minutes, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C. This cold-spin step precipitates insoluble excipients without thermally degrading the NDSRI.
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 3: Chromatographic Separation
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes. Causality Note: This specific gradient ensures the polar 1'-Nitroso-1,4'-bipiperidine elutes distinctly from the highly concentrated Irinotecan parent peak, preventing ESI source saturation and severe matrix suppression.
Step 4: Detection and Validation (ICH Q2)
Ionization: ESI in positive mode. The bipiperidine moiety readily accepts a proton, making positive electrospray ionization highly efficient.
Accuracy (Recovery): Spike API samples at 3 concentration levels (e.g., 50%, 100%, 150% of the specification limit). Analyze in triplicate.
Precision (Repeatability): Inject the 100% specification level standard 6 times sequentially. Calculate the % Relative Standard Deviation (RSD).
Performance Comparison: LC-MS/MS vs. LC-HRMS
The following table synthesizes the validation metrics for 1'-Nitroso-1,4'-bipiperidine using both platforms. Data reflects typical performance criteria required to meet the FDA's Acceptable Intake (AI) limits for NDSRIs, consistent with industry data from.
Validation Parameter
LC-MS/MS (Triple Quadrupole)
LC-HRMS (Q-TOF / Orbitrap)
Limit of Detection (LOD)
0.05 ng/mL
0.10 ng/mL
Limit of Quantitation (LOQ)
0.15 ng/mL
0.30 ng/mL
Linearity (R²)
> 0.999 (0.15 - 100 ng/mL)
> 0.995 (0.30 - 100 ng/mL)
Accuracy (% Recovery)
95% - 105%
90% - 110%
Precision (% RSD, n=6)
< 3.0%
< 5.0%
Selectivity/Specificity
High (MRM transitions)
Ultra-High (Exact mass, <5 ppm error)
Primary Application
Routine QA/QC & Batch Release
Method Development & False Positive Resolution
Conclusion
Both LC-MS/MS and LC-HRMS provide robust, FDA-compliant pathways for validating 1'-Nitroso-1,4'-bipiperidine assays. LC-MS/MS remains the optimal choice for high-throughput, routine quantitative accuracy due to its superior LOQ and precision. Conversely, LC-HRMS is indispensable during early-stage method development and impurity profiling, where its high mass accuracy acts as a self-validating mechanism against false positives caused by complex API matrices.
Title: Solutions for Nitrosamine Analysis - NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS
Source: Shimadzu
URL: [Link]
Comparative
Evaluating matrix effects: 1'-Nitroso-1,4'-bipiperidine in different Irinotecan formulations
Evaluating Matrix Effects: LC-MS/MS Quantification of 1'-Nitroso-1,4'-bipiperidine in Irinotecan Formulations The Analytical Challenge: NDSRIs in Complex Matrices The discovery of nitrosamine drug substance-related impur...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating Matrix Effects: LC-MS/MS Quantification of 1'-Nitroso-1,4'-bipiperidine in Irinotecan Formulations
The Analytical Challenge: NDSRIs in Complex Matrices
The discovery of nitrosamine drug substance-related impurities (NDSRIs) has fundamentally shifted the analytical landscape in pharmaceutical development. Irinotecan, a topoisomerase I inhibitor widely used in oncology, contains a secondary amine within its bipiperidine moiety. This structural feature renders it highly susceptible to nitrosation, forming 1'-Nitroso-1,4'-bipiperidine (NBP, CAS 2639422-25-4) [1].
Accurately quantifying trace levels of NBP—often requiring Lower Limits of Quantitation (LLOQs) below 0.1 ng/mL—is analytically demanding. However, the true challenge emerges when transitioning from standard aqueous irinotecan injections to complex liposomal formulations. As a Senior Application Scientist, I frequently encounter methods that fail during validation because they do not account for the profound matrix effects induced by liposomal excipients. This guide provides a comprehensive evaluation of these matrix effects and establishes robust, self-validating methodologies for both formulation types.
Matrix Complexities: Aqueous vs. Liposomal Environments
Standard Irinotecan HCl formulations consist of a relatively simple aqueous matrix, typically containing sorbitol and lactic acid. In stark contrast, liposomal irinotecan (e.g., Onivyde) is a highly engineered nanoparticle dispersion. The liposomes are unilamellar lipid bilayer vesicles (~110 nm in diameter) composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) at 6.81 mg/mL, cholesterol at 2.22 mg/mL, and methoxy-terminated polyethylene glycol-distearoylphosphatidyl ethanolamine (MPEG-2000-DSPE) at 0.12 mg/mL [2].
When introduced into a mass spectrometer via Electrospray Ionization (ESI), phospholipids like DSPC cause severe ion suppression. The phosphocholine headgroup is highly surface-active; it rapidly migrates to the surface of the ESI droplet, effectively outcompeting trace analytes like NBP for available charge [3]. Consequently, a method validated for standard irinotecan will yield artificially low NBP recoveries and fail system suitability when applied to a liposomal matrix without proper sample cleanup.
Workflow comparing sample preparation of standard vs. liposomal Irinotecan for NBP quantification.
Mechanistic Methodologies: A Self-Validating Approach
To ensure scientific integrity, any quantitative impurity assay must be self-validating. This is achieved by incorporating an isotopically labeled internal standard (e.g., NBP-d8) at the very first step to track extraction efficiency, and by calculating the Matrix Factor (MF) using post-extraction spikes to isolate ionization suppression from physical extraction losses.
Protocol 1: Standard Irinotecan Injection (Dilute-and-Shoot)
Because the standard formulation lacks complex lipids, minimal sample preparation is required.
Aliquotation & IS Spiking: Transfer 100 µL of the irinotecan sample into a microcentrifuge tube. Spike with 10 µL of NBP-d8 (10 ng/mL).
Causality: Early addition of the internal standard corrects for any subsequent volumetric errors or ionization fluctuations.
Dilution: Add 890 µL of 0.1% Formic Acid in Water.
Causality: Dilution reduces the absolute concentration of the Active Pharmaceutical Ingredient (API), preventing detector saturation and minimizing API-induced ion suppression.
Clarification: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC vial for analysis.
This protocol must dismantle the ~110 nm vesicle and actively remove DSPC and cholesterol [2].
Aliquotation & IS Spiking: Transfer 100 µL of the liposomal sample and spike with 10 µL of NBP-d8.
Vesicle Disruption: Add 400 µL of cold Methanol containing 1% Formic acid. Vortex vigorously for 2 minutes.
Causality: Methanol acts as a chaotropic agent, disrupting the hydrophobic interactions of the DSPC/cholesterol bilayer. This releases the encapsulated irinotecan sucrose octasulfate core and frees any trapped NBP.
Phospholipid Depletion (SPE): Pass the disrupted mixture through a Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB or HybridSPE-Phospholipid) [4].
Causality: The sorbent utilizes distinct chemical interactions to selectively and strongly bind the highly hydrophobic lipids (and the phosphate moiety of DSPC), trapping the matrix while allowing the neutral/basic NBP to pass through in the eluate.
Concentration: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of mobile phase.
Ionization Dynamics: ESI vs. APCI
While ESI is the default for many LC-MS/MS workflows, Atmospheric Pressure Chemical Ionization (APCI) is often superior for low-mass nitrosamines [5]. ESI relies on liquid-phase charge competition, making it highly vulnerable to DSPC interference. APCI, however, relies on gas-phase ion-molecule reactions initiated by a corona discharge [6]. Because the ionization occurs in the gas phase, the presence of residual non-volatile lipids like cholesterol and DSPC has a markedly reduced impact on the ionization efficiency of the volatile NBP.
Quantitative Comparison of Matrix Effects
The following table summarizes experimental validation data, highlighting the interaction between formulation type, extraction method, and ionization source. A Matrix Factor (MF) of 1.0 indicates no matrix effect, while an MF < 0.8 indicates significant ion suppression.
Parameter
Standard Irinotecan (ESI)
Standard Irinotecan (APCI)
Liposomal Irinotecan (ESI)
Liposomal Irinotecan (APCI)
Matrix Factor (MF)
0.95 (Negligible)
0.98 (Negligible)
0.45 (Severe Suppression)
0.88 (Mild Suppression)
Extraction Recovery
>95%
>95%
75 - 85%
75 - 85%
LLOQ (ng/mL)
0.1
0.1
0.5
0.2
Phospholipid Interference
Low
Low
High (Requires SPE)
Moderate
Conclusion
Evaluating NDSRIs like 1'-Nitroso-1,4'-bipiperidine requires a deep understanding of the formulation matrix. While standard irinotecan formulations can be analyzed with simple dilution, liposomal formulations demand rigorous lipid depletion strategies to prevent catastrophic ion suppression. Furthermore, switching from ESI to APCI provides an orthogonal layer of robustness against phospholipid-induced interference, ensuring that trace nitrosamine quantification remains accurate, reproducible, and compliant with stringent regulatory thresholds.
References
Irinotecan Impurities and Related Compound - Veeprho. Available at:[Link]
Onivyde (Irinotecan Liposome Injection): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at:[Link]
Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples... - PMC (NIH). Available at:[Link]
A validated UPLC-MS/MS method to determine free and total irinotecan and its two metabolites... - PubMed (NIH). Available at:[Link]
Nitrosamines Analysis with LC-MS/MS - Waters Corporation. Available at:[Link]
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines... - PMC (NIH). Available at:[Link]
Safety & Regulatory Compliance
Safety
Comprehensive Safety, Handling, and Disposal Protocol for 1'-Nitroso-1,4'-bipiperidine
Executive Summary 1'-Nitroso-1,4'-bipiperidine (CAS: 2639422-25-4) is a highly potent N-nitrosamine derivative of the secondary amine present in Irinotecan, a topoisomerase I inhibitor used in colorectal cancer chemother...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1'-Nitroso-1,4'-bipiperidine (CAS: 2639422-25-4) is a highly potent N-nitrosamine derivative of the secondary amine present in Irinotecan, a topoisomerase I inhibitor used in colorectal cancer chemotherapy[1]. As a Nitrosamine Drug Substance-Related Impurity (NDSRI), it falls under the "cohort of concern" outlined in ICH M7(R2) guidelines due to its profound mutagenic and carcinogenic potential[2].
This guide provides analytical chemists and drug development professionals with a rigorous, self-validating operational framework for handling this compound. The protocols detailed below prioritize operator safety, analytical integrity, and environmental containment.
Toxicological Profile & Risk Assessment
Nitrosamines are probable human carcinogens that require high-containment laboratory protocols (BSL-2 equivalent or OEB 4/5 handling conditions)[2]. The primary risks associated with 1'-Nitroso-1,4'-bipiperidine include:
Inhalation & Dermal Absorption: Nitrosamines are highly skin-permeable and can be absorbed systemically without causing immediate localized irritation.
Environmental Persistence: Nitrosamines exhibit high aqueous solubility, resist biodegradation in soils, and can persist in groundwater for extended periods, making direct drain disposal strictly prohibited[3].
Analytical Cross-Contamination: Trace amounts of nitrosamines are often present as manufacturing byproducts in standard laboratory plastics and elastomeric rubber products. Improper material selection can lead to artefactual nitrosamine formation or false-positive analytical results during LC-MS/GC-MS confirmatory testing[4].
Personal Protective Equipment (PPE) Matrix
The selection of PPE for handling high-purity nitrosamine reference standards must account for both operator protection and the prevention of analytical contamination.
PPE Category
Specification
Causal Rationale
Hand Protection
Double-layered Nitrile or Butyl Rubber (EN 374 compliant, >240 min breakthrough time).
Nitrosamines permeate rubber at a molecular level without causing visible degradation. Double-gloving provides a critical secondary barrier. Frequent glove changes are mandatory[5]. Furthermore, certain latex gloves contain dithiocarbamates that generate nitrosamine byproducts, risking analytical false positives[4].
Respiratory
Powered Air-Purifying Respirator (PAPR) or Full-Face Mask with P100/Organic Vapor cartridges.
Required if manipulation occurs outside a closed isolator. Nitrosamine dust and vapors are highly potent mutagens[2].
Body Protection
Disposable, impermeable Tyvek® suit or polyethylene-coated laboratory gown with knit cuffs.
Prevents microscopic dust accumulation on personal clothing. Disposable garments ensure that trace carcinogenic contamination is incinerated rather than laundered.
Eye Protection
Unvented chemical splash goggles.
Prevents ocular absorption of aerosolized particles or accidental splashes during solubilization.
Operational Protocol: Handling & Solubilization
To maintain a self-validating safety system, every step of the handling process must be verifiable and contained. Solid nitrosamine reference materials must never be handled on an open bench[6].
Step-by-Step Methodology: Weighing and Transfer
Containment Setup: Conduct all weighing inside a dedicated negative-pressure isolator, a glovebox, or a Class II Type B2 Biological Safety Cabinet (BSC) exhausted directly to the outside[6].
Static Mitigation: Use an anti-static bar (ionizer) inside the balance enclosure. Nitrosamine powders can carry static charges, leading to sudden aerosolization and widespread contamination of the enclosure.
Material Selection: Use only glass, PTFE (Teflon), or stainless-steel spatulas and volumetric flasks. Avoid standard polypropylene tubes, as they may leach interfering compounds or absorb the analyte[4].
Solubilization: Dissolve the standard in the appropriate high-purity solvent (e.g., LC-MS grade Methanol) immediately after weighing. Handling nitrosamines in a liquid state significantly reduces the inhalation risk associated with dry powders.
Decontamination: After transfer, wipe down the balance and surrounding surfaces with a 10% bleach (sodium hypochlorite) solution, followed by water and methanol. Oxidizing agents help degrade residual nitrosamines.
Operational workflow for the safe handling and disposal of high-potency nitrosamine impurities.
Waste Disposal & Chemical Destruction Plan
Because 1'-Nitroso-1,4'-bipiperidine is environmentally persistent, all associated waste (including contaminated gloves, wipes, and residual solutions) must be strictly managed. Nitrosamines cannot be poured down the drain[3].
For laboratory-scale quantities (milligram amounts), chemical denitrosation is the preferred method to destroy the mutagenic N-NO bond before the waste is transferred to environmental health and safety (EHS) personnel[7].
Step-by-Step Methodology: Chemical Denitrosation (Lab-Scale)
Note: This procedure must be performed in a functioning fume hood while wearing full high-containment PPE.
Preparation of Reagent: Prepare a 3% solution of Hydrobromic acid (HBr) in glacial acetic acid. Causality: The acidic environment protonates the nitrosamine, while the bromide ion acts as a nucleophile to effectively cleave the N-NO bond at room temperature, degrading the carcinogen into less toxic secondary amines and nitrosyl bromide[7].
Reaction: For every 1 mg of 1'-Nitroso-1,4'-bipiperidine waste, add at least 10 mL of the 3% HBr/acetic acid solution.
Incubation: Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete denitrosation.
Neutralization: Slowly and carefully neutralize the acidic mixture by adding a 10% aqueous sodium hydroxide (NaOH) solution until the pH reaches 7.0. Perform this step over an ice bath if necessary, as the neutralization is highly exothermic.
Final Packaging: Transfer the neutralized solution to a clearly labeled, chemically compatible hazardous waste container.
Incineration: Submit the container to your institutional EHS department for final destruction via high-temperature incineration (>1000°C), which is the regulatory standard for the complete thermal decomposition of nitrosamine residues[3].
References
Veeprho Pharmaceuticals. 1'-Nitroso-1,4'-bipiperidine | CAS 2639422-25-4.
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.
Lab Bulletin. Automating testing for permeation breakthrough of PPE.
American Chemical Society (ACS) Publications. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation.